2,5-Dibromo-4-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCBGDVYZBLGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,5-Dibromo-4-methylaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with rigorous scientific integrity. This guide provides a comprehensive overview of 2,5-Dibromo-4-methylaniline (CAS No. 140373-62-2), a halogenated aromatic amine with potential applications in organic synthesis and medicinal chemistry. It is crucial to distinguish this specific isomer from other dibromo-methylaniline isomers, as their physical, chemical, and biological properties can vary significantly. This document synthesizes the available technical data, highlights areas where information is limited, and offers insights based on established chemical principles.
Chemical Identity and Core Properties
This compound is a substituted aniline carrying two bromine atoms and a methyl group on the benzene ring. Its unique substitution pattern influences its electronic properties and reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.
Structural Information
-
IUPAC Name: this compound
-
CAS Number: 140373-62-2[1]
-
Molecular Formula: C₇H₇Br₂N[2]
-
Molecular Weight: 264.95 g/mol [2]
-
Canonical SMILES: Cc1cc(Br)c(N)cc1Br
Physicochemical Properties
A summary of the available and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that experimental data for this specific isomer is scarce in peer-reviewed literature, and some values are based on computational predictions.
| Property | Value | Source |
| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Storage Temperature | 2-8°C, Keep in a dark place | [2] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of spectra for this specific isomer is not publicly available, this section outlines the expected spectral features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The two aromatic protons will appear as singlets due to the lack of adjacent protons. The methyl group will also be a singlet. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine, methyl, and amino substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methyl group, and C-N stretching. The C-Br stretching vibrations are expected in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 264.95 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and bromine-containing fragments, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Purification
While specific, detailed, and validated synthesis protocols for this compound are not widely published, a potential synthetic route can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Pathway
A plausible approach to the synthesis of this compound could start from 4-methylaniline (p-toluidine). A multi-step synthesis might be required to achieve the desired regioselectivity, potentially involving protection of the amino group, followed by directed bromination.
Diagram: Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Causality in Experimental Choices: The protection of the highly activating amino group is a standard strategy in the electrophilic aromatic substitution of anilines to control reactivity and regioselectivity. The choice of brominating agent and reaction conditions would be critical to direct the bromine atoms to the desired 2- and 5-positions.
Purification
Purification of the final product would likely involve standard techniques such as:
-
Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system would need to be determined experimentally. For the related isomer, 2,6-Dibromo-4-methylaniline, recrystallization from an 80% ethanol/water mixture has been reported to yield colorless single crystals.[4]
-
Column Chromatography: This technique can be employed to separate the desired product from any unreacted starting materials, by-products, or other isomers.
Applications in Research and Drug Development
Halogenated anilines are a class of compounds that are frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[5] The bromine atoms in this compound serve as versatile synthetic handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
While specific examples of drugs developed directly from this compound are not prominent in the literature, its structural motifs suggest potential utility in the synthesis of kinase inhibitors and other targeted therapeutics where substituted anilines are common pharmacophores.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The available safety data indicates that this compound should be handled with care.
Hazard Identification
Based on available information, this compound is classified with the following hazard statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions
A self-validating system of protocols is essential for handling this compound safely.
Diagram: Safe Handling Workflow
Caption: A workflow for the safe handling and storage of this compound.
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion and Future Outlook
This compound is a chemical intermediate with potential for use in synthetic and medicinal chemistry. However, a notable gap exists in the publicly available, peer-reviewed literature regarding its specific experimental properties, validated synthesis protocols, and concrete applications. This guide has provided a framework based on its known identity and the principles of organic chemistry. It is imperative for researchers and drug development professionals to perform their own analytical characterization and process validation when working with this compound. Further research to fully elucidate its properties and synthetic utility would be a valuable contribution to the field.
References
- 1. 2-Bromo-4-methylaniline(583-68-6) MS spectrum [chemicalbook.com]
- 2. China Intermediates 2,5-DibroMo-4-MethyliMidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2,6-Dibromo-4-methylaniline | 6968-24-7 [chemicalbook.com]
- 4. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
physical and chemical properties of 2,5-Dibromo-4-methylaniline
An In-depth Technical Guide to 2,5-Dibromo-4-methylaniline
Introduction
This compound is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an activating amino group, a moderately activating methyl group, and two deactivating bromine atoms, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the , intended for researchers, chemists, and professionals in the fields of drug discovery, agrochemical development, and materials science. We will delve into its structural characteristics, reactivity, spectral signature, synthesis, and safety protocols, offering field-proven insights to facilitate its effective application.
Molecular Structure and Identification
The structural integrity of a molecule is fundamental to its reactivity and physical properties. This compound consists of a benzene ring substituted with an amino group at position 1, two bromine atoms at positions 2 and 5, and a methyl group at position 4.
The interplay of these substituents governs the electron density distribution within the aromatic ring and dictates the compound's chemical behavior. The amino and methyl groups are electron-donating, activating the ring towards electrophilic substitution, while the bromine atoms are electron-withdrawing through induction but electron-donating via resonance, making them deactivating overall yet ortho-, para-directing.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 140373-62-2 | |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | [1] |
| PubChem CID | 15752291 | [1] |
| InChI | InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | [1] |
| SMILES | CC1=CC(=C(C=C1Br)N)Br |[1] |
Physical Properties
The physical characteristics of this compound are indicative of a substituted aromatic compound. While extensive experimental data for this specific isomer is not widely published, the following table summarizes known properties and those of its close isomers.
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | Expected to be a solid at room temperature, similar to its isomers which are powders or crystalline solids. The 2,6-isomer appears as colorless needles or a cream-colored powder. | [2][3] |
| Melting Point | 74-76 °C (for the 2,6-isomer) | [4] |
| Boiling Point | ~296 °C at 760 mmHg (Predicted) |
| Solubility | Insoluble in water. Soluble in organic solvents. The 2,6-isomer can be recrystallized from an ethanol/water mixture. |[2][4] |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the electronic effects of its substituents.
-
Amino Group (-NH₂): As a strong activating group, it directs electrophiles to the ortho and para positions (relative to itself, i.e., positions 2 and 6). It also imparts basic properties to the molecule and can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.
-
Methyl Group (-CH₃): A weakly activating group that also directs electrophiles to its ortho and para positions (relative to itself, i.e., positions 3 and 5).
-
Bromine Atoms (-Br): These are deactivating groups due to their inductive electron-withdrawing effect, which is stronger than their resonance electron-donating effect. They direct incoming electrophiles to the ortho and para positions.
The combined influence of these groups makes the remaining unsubstituted position on the ring (position 6) the most likely site for further electrophilic aromatic substitution. The bromine atoms are also susceptible to displacement via nucleophilic aromatic substitution under harsh conditions or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4][5]
Caption: Electronic influence of substituents on the aromatic ring.
Predicted Spectroscopic Profile
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - A singlet for the methyl protons (~2.2-2.4 ppm).- A broad singlet for the amine protons (~3.5-4.5 ppm).- Two singlets in the aromatic region for the two non-equivalent aromatic protons (~6.5-7.5 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~17-20 ppm).- Six distinct signals for the aromatic carbons, with those bonded to bromine appearing at lower field (~110-120 ppm) and the carbon attached to the amino group at a higher field (~140-150 ppm). |
| IR Spectroscopy | - N-H stretching bands (two for a primary amine) in the region of 3300-3500 cm⁻¹.- C-H stretching of the aromatic ring and methyl group just above and below 3000 cm⁻¹.- C=C stretching of the aromatic ring in the 1500-1600 cm⁻¹ region.- A strong C-Br stretching band in the fingerprint region (500-600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio). The nominal molecular weight is 265, so peaks would be expected around m/z 263, 265, and 267. |
Synthesis and Purification
A plausible synthetic route to this compound involves the protection of the highly activating amino group of a starting aniline, followed by controlled bromination and subsequent deprotection. This strategy is often necessary to achieve specific substitution patterns and avoid over-bromination.[15]
Proposed Synthetic Protocol
This protocol is a hypothetical, multi-step synthesis based on established chemical transformations for analogous compounds.
Step 1: Acetylation of 4-methylaniline (p-toluidine)
-
Dissolve 4-methylaniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the product, N-(4-methylphenyl)acetamide.
-
Filter, wash with water, and dry the solid product.
Step 2: Dibromination of N-(4-methylphenyl)acetamide
-
Dissolve the acetylated product in a suitable solvent such as acetic acid or chloroform.
-
Slowly add a solution of bromine (2.0-2.2 equivalents) in the same solvent, maintaining a low temperature (0-5 °C). The acetyl group is less activating than the amino group, allowing for more controlled bromination.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain N-(2,5-dibromo-4-methylphenyl)acetamide. Isomer separation may be required at this stage.
Step 3: Hydrolysis (Deprotection)
-
Reflux the N-(2,5-dibromo-4-methylphenyl)acetamide with aqueous hydrochloric acid or sulfuric acid.[15]
-
After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the free amine.[15]
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Purification
The crude product can be purified by recrystallization. A common method for similar anilines is recrystallization from a mixture of ethanol and water (e.g., 80% ethanol).[2][16] The process involves dissolving the compound in the hot solvent mixture and allowing it to cool slowly to form pure crystals, which are then isolated by filtration.
Safety and Handling
As with many halogenated aromatic amines, this compound and its isomers are considered hazardous. Strict adherence to safety protocols is mandatory.
Table 4: Hazard Identification and Safety Precautions
| Category | Information (based on data for isomeric compounds) |
|---|---|
| GHS Pictograms | Warning |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. |
| Handling | - Work in a well-ventilated area or under a chemical fume hood.- Avoid generating dust.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling. |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves (e.g., nitrile).- Safety glasses with side shields or goggles.- Laboratory coat.- Use a NIOSH-approved respirator if dust is generated. |
| First Aid | - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.- Inhalation: Move person to fresh air. If not breathing, give artificial respiration.- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Synthesis: The aniline scaffold is a common feature in many biologically active molecules. The bromine atoms in this compound serve as convenient handles for introducing molecular diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug screening.
-
Agrochemicals: Substituted anilines are precursors to a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound can be exploited to develop new crop protection agents with desired efficacy and environmental profiles.
-
Materials Science: Aromatic amines are used in the synthesis of polymers, dyes, and other functional materials. The presence of bromine atoms can enhance properties such as flame retardancy or can be used to tune the electronic properties of conjugated polymers.
Conclusion
This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data for this specific isomer is limited in the public domain, a thorough understanding of its structure, the electronic effects of its functional groups, and the properties of its isomers allows for a robust prediction of its physical and chemical characteristics. This guide provides a solid foundation for researchers to handle, utilize, and synthesize this compound safely and effectively, paving the way for its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound | C7H7Br2N | CID 15752291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,6-Dibromo-4-methylaniline | 6968-24-7 [chemicalbook.com]
- 5. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]
- 6. 2-Bromo-4-methylaniline(583-68-6) IR Spectrum [m.chemicalbook.com]
- 7. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
- 8. 2-Bromo-4-methylaniline(583-68-6) MS [m.chemicalbook.com]
- 9. 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 2,6-Dibromo-4-methylaniline(6968-24-7) IR Spectrum [chemicalbook.com]
- 13. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
- 14. Benzenamine, 4-bromo-2-methyl- [webbook.nist.gov]
- 15. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 16. journals.iucr.org [journals.iucr.org]
A Definitive Guide to the Structural Elucidaion and Confirmation of 2,5-Dibromo-4-methylaniline
This technical guide provides a comprehensive workflow for the structural elucidation and confirmation of 2,5-dibromo-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and data interpretation necessary to unequivocally verify the molecular structure of this important chemical intermediate. By integrating spectroscopic and crystallographic methods, we present a self-validating system for confident structural assignment.
Introduction: The Importance of Unambiguous Structural Confirmation
In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, reactivity, and safety profile. This compound serves as a versatile building block in the synthesis of a variety of complex organic molecules. An error in the initial structural assignment can have cascading and costly consequences in a development pipeline. Therefore, a rigorous and multi-faceted approach to structural elucidation is not just best practice, but a necessity.
This guide will walk you through a logical progression of analytical techniques, from initial purity assessment and functional group identification to the definitive determination of atom connectivity and spatial arrangement. We will delve into the "why" behind each experimental choice, providing insights honed from years of practical experience in structural chemistry.
Section 1: Preliminary Analysis and Purity Assessment
Before embarking on detailed structural analysis, it is crucial to ensure the purity of the sample. The presence of isomers or residual starting materials can significantly complicate spectral interpretation.
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)
A preliminary assessment of purity can be rapidly achieved using Thin-Layer Chromatography (TLC). A single, well-defined spot under UV visualization suggests a high degree of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Utilize a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 254 nm).
-
Analysis: A single, sharp peak is indicative of a pure compound. The peak area can be used to quantify purity.
Section 2: Spectroscopic Elucidation of the Molecular Framework
Spectroscopic techniques provide a wealth of information about the molecular structure, from the types of chemical bonds present to the connectivity of the atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is an essential first step in identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amine (N-H) and aromatic (C-H, C=C) functionalities, as well as the influence of the bromine and methyl substituents.
In primary aromatic amines, two distinct N-H stretching bands are typically observed in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric vibrations.[1][2][3] The N-H bending vibration is expected in the 1580-1650 cm⁻¹ region.[2][3] The C-N stretching vibration for aromatic amines is usually found between 1250 and 1335 cm⁻¹.[2][3]
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1335 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. For this compound (C₇H₇Br₂N), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the abundance of each ion.
Expected Mass Spectrum Data for this compound:
| Ion | m/z (relative to ⁷⁹Br) | Expected Isotopic Pattern |
| [M]⁺ | 265 | M, M+2, M+4 (1:2:1 ratio) |
| [M-Br]⁺ | 186 | M, M+2 (1:1 ratio) |
| [M-CH₃]⁺ | 250 | M, M+2, M+4 (1:2:1 ratio) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, we can piece together the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.
-
Aromatic Protons: The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts will be influenced by the electron-donating amine and methyl groups, and the electron-withdrawing bromine atoms.
-
Amine Protons: The two amine protons will likely appear as a broad singlet. The chemical shift of this peak can be concentration and solvent dependent.
-
Methyl Protons: The three methyl protons will appear as a sharp singlet.
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. Due to the substitution pattern, we expect to see seven distinct signals. The chemical shifts will be influenced by the attached atoms.
Predicted ¹H and ¹³C NMR Data for this compound:
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -NH₂ | Broad singlet | - |
| -CH₃ | Singlet | ~20 |
| Aromatic H-3 | Singlet | ~130 |
| Aromatic H-6 | Singlet | ~115 |
| Quaternary C-1 | - | ~145 |
| Quaternary C-2 | - | ~110 (C-Br) |
| Quaternary C-4 | - | ~130 |
| Quaternary C-5 | - | ~115 (C-Br) |
While ¹H and ¹³C NMR provide foundational information, 2D NMR techniques are essential for unambiguously assigning signals and confirming connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, we would not expect to see any cross-peaks between the aromatic protons as they are isolated singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the signals of the protonated aromatic carbons and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular puzzle. For example, we would expect to see correlations from the methyl protons to the C-3, C-4, and C-5 carbons.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based structure elucidation.
Section 3: Definitive Confirmation by X-ray Crystallography
While spectroscopic methods provide a robust and detailed picture of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[4] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.
A crystal structure of the closely related isomer, 2,6-dibromo-4-methylaniline, has been reported, confirming its molecular geometry and packing in the solid state.[5][6][7] For this compound, obtaining suitable single crystals for X-ray diffraction would provide irrefutable evidence of its structure.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer.
-
Data Collection: Irradiate the crystal with a beam of X-rays and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
Logical Flow for Structure Confirmation:
Caption: The logical progression from spectroscopic data to crystallographic confirmation.
Section 4: Safety Considerations
This compound and related brominated anilines should be handled with care. Based on safety data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8][9][10][11]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the insights from FT-IR, MS, and a full suite of NMR experiments, a confident structural assignment can be made. For absolute and definitive proof, single-crystal X-ray crystallography stands as the gold standard. This guide provides the framework for researchers to navigate this process with scientific rigor, ensuring the integrity of their results and the success of their downstream applications.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. allreviewjournal.com [allreviewjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Synthesis of Brominated 4-Methylanilines from p-Toluidine
Abstract: This technical guide provides a comprehensive analysis of the synthesis of dibrominated derivatives of 4-methylaniline (p-toluidine). We address the significant regiochemical challenges inherent in targeting the 2,5-dibromo isomer and present a reasoned, multi-step pathway to achieve this molecule. In contrast, we provide a detailed, field-proven experimental protocol for the synthesis of the more sterically favored and electronically directed regioisomer, 2,6-Dibromo-4-methylaniline. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth mechanistic explanations, step-by-step protocols, and critical safety information.
Introduction: The Challenge of Regioselective Bromination
Halogenated anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their utility stems from the dual functionality of the amino group and the halogen atoms, which can be readily modified or used in cross-coupling reactions. The synthesis of 2,5-Dibromo-4-methylaniline from p-toluidine presents a classic problem in electrophilic aromatic substitution. The starting material, p-toluidine, possesses two activating, ortho-, para-directing groups: a powerful amino group (-NH₂) and a weaker methyl group (-CH₃). The concerted directing effect of these groups overwhelmingly favors electrophilic attack at the positions ortho to the amino group (positions 2 and 6), making the synthesis of the 2,5-dibromo isomer a non-trivial challenge that cannot be solved by direct bromination.
Part 1: Mechanistic Considerations and Directing Effects
The core of this synthetic problem lies in the principles of electrophilic aromatic substitution (EAS). The potent activating and directing nature of the amino group dominates the reaction's regiochemical outcome.
-
Amino Group (-NH₂): A strong activating group that directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex intermediate.
-
Methyl Group (-CH₃): A weak activating group that directs to the ortho and para positions through an inductive effect.
In p-toluidine, the para position relative to the amino group is blocked by the methyl group. Therefore, any direct electrophilic attack, such as bromination, is strongly directed to positions 2 and 6. Attempting a direct dibromination of p-toluidine with reagents like molecular bromine (Br₂) often leads to a mixture of products, including the undesired 2,6-dibromo isomer and the 2,4,6-tribromoaniline if the conditions are harsh enough to displace the methyl group, or more commonly, the formation of 2,6-dibromo-4-methylaniline.[1][2] To achieve the 2,5-dibromo substitution pattern, a more sophisticated, multi-step strategy is required to override these inherent electronic preferences.
Caption: Directing effects in p-toluidine favor bromination at positions 2 and 6.
Part 2: A Proposed Multi-Step Synthesis for this compound
As direct synthesis is not feasible, we propose the following pathway, which leverages the strategic introduction and removal of directing groups to force the desired regiochemistry. Each step is based on well-established, high-yielding transformations in organic chemistry.
Caption: Proposed synthetic workflow for this compound from p-toluidine.
Causality of the Proposed Pathway:
-
Step A: Acetylation: The synthesis begins by protecting the highly activating amino group as an acetamide.[3][4] This is crucial to moderate its reactivity, prevent side reactions, and avoid the formation of tri-brominated byproducts. The resulting N-acetyl group remains a strong ortho-, para-director but is sterically bulkier.
-
Step B: Monobromination: The first bromination of 4-methylacetanilide will occur at position 2, which is ortho to the powerful N-acetyl directing group.
-
Step C: Second Bromination: This is the key regiochemical control step. With positions 1, 2, and 4 occupied, the directing effects are re-evaluated. The N-acetyl group at position 1 now strongly directs the second bromine atom to its unoccupied para position, which is position 5. The existing bromine at position 2 is a deactivator but also an ortho-, para-director; its para-directing influence also aligns with substitution at position 5. This convergence of directing effects should strongly favor the formation of the 2,5-dibromo isomer.
-
Step D: Hydrolysis: The final step involves the acidic or basic hydrolysis of the acetamide to reveal the primary amine, yielding the target molecule, this compound.[4]
Part 3: Field-Proven Protocol for the Synthesis of 2,6-Dibromo-4-methylaniline
While the synthesis of the 2,5-isomer is a complex undertaking, the 2,6-isomer is readily accessible. The following protocol provides a reliable method for its preparation.
Reaction Scheme:
p-Toluidine → (Acetylation) → 4-Methylacetanilide → (Dibromination) → 2,6-Dibromo-4-methylacetanilide → (Hydrolysis) → 2,6-Dibromo-4-methylaniline
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| p-Toluidine | 107.15 | 10.7 g (0.1 mol) | 1.0 | Starting material |
| Acetic Anhydride | 102.09 | 11.2 mL (0.12 mol) | 1.2 | Acylating agent |
| Glacial Acetic Acid | 60.05 | ~50 mL | - | Solvent |
| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g (0.21 mol) | 2.1 | Brominating agent[5] |
| Chloroform (or Acetonitrile) | 119.38 | ~200 mL | - | Solvent for bromination |
| Concentrated HCl (~37%) | 36.46 | ~50 mL | - | Catalyst for hydrolysis |
| Ethanol (95%) | 46.07 | As needed | - | Recrystallization solvent |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For neutralization |
| Deionized Water | 18.02 | As needed | - | For workup and washing |
Experimental Protocol
Step 1: Acetylation of p-Toluidine to form 4-Methylacetanilide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-toluidine (10.7 g, 0.1 mol) and glacial acetic acid (30 mL).
-
Stir the mixture until the p-toluidine has completely dissolved.
-
Carefully add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the solution. The reaction is exothermic.
-
Heat the mixture to a gentle reflux for 30 minutes.
-
Allow the reaction to cool slightly, then pour the warm mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Collect the white precipitate of 4-methylacetanilide by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water (3 x 50 mL) and dry it in a vacuum oven. The expected yield is typically >90%.
Step 2: Dibromination of 4-Methylacetanilide
-
In a 500 mL flask protected from light, dissolve the dried 4-methylacetanilide (0.1 mol) in chloroform or acetonitrile (~200 mL).
-
Stir the solution at room temperature. In one portion, add N-Bromosuccinimide (NBS) (37.4 g, 0.21 mol).[5] Note: NBS is a safer alternative to liquid bromine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to quench any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-Dibromo-4-methylacetanilide.
Step 3: Hydrolysis to 2,6-Dibromo-4-methylaniline
-
Transfer the crude 2,6-Dibromo-4-methylacetanilide to a round-bottom flask.
-
Add a mixture of ethanol (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide solution until the pH is basic (~pH 10). This will precipitate the free amine.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Purification and Characterization
The crude 2,6-Dibromo-4-methylaniline can be purified by recrystallization from an ethanol/water mixture.[6][7] The purified product should be a colorless to cream-colored crystalline solid.
-
Expected Melting Point: 70-76 °C[8]
-
Characterization: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The NIST WebBook provides reference IR and mass spectra for 2,6-Dibromo-4-methylaniline.[9]
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.
-
Bromine (if used as an alternative): Extremely corrosive, toxic, and volatile.[10][11] Requires specialized handling procedures and respiratory protection.[12][13] Work must be done in a fume hood, and an eyewash/safety shower must be readily available.[10]
-
Concentrated Acids and Bases: Highly corrosive. Add reagents slowly and with cooling to control exothermic reactions.
Conclusion
The synthesis of this compound from p-toluidine is a complex task that highlights the importance of understanding and controlling regiochemical outcomes in electrophilic aromatic substitution. A direct approach is unfeasible due to the powerful directing effects of the amino group. This guide has proposed a logical, multi-step pathway to achieve this challenging synthesis. Furthermore, a detailed and reliable protocol for the preparation of the regioisomeric 2,6-Dibromo-4-methylaniline has been provided, serving as a practical guide for obtaining a key brominated aniline intermediate. Adherence to the described safety protocols is paramount for the successful and safe execution of these chemical transformations.
References
- 1. japsr.in [japsr.in]
- 2. scribd.com [scribd.com]
- 3. How will you convert p-toluidine to 2-bromo-4-methylaniline? [allen.in]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2,6-Dibromo-4-methylaniline [webbook.nist.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. fishersci.com [fishersci.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Bromine handling and safety | DOCX [slideshare.net]
A Technical Guide to the Electrophilic Aromatic Substitution of 4-Methylaniline: Mechanism and Regiochemical Control
Preamble: The Challenge of Regioselectivity in Polysubstituted Arenes
The synthesis of specifically substituted aromatic compounds is a cornerstone of medicinal chemistry and materials science. Electrophilic Aromatic Substitution (EAS) remains a primary tool for this purpose, yet its application to molecules bearing multiple substituents presents a significant predictive challenge. The regiochemical outcome is not random; it is dictated by a nuanced interplay of electronic and steric effects exerted by the incumbent groups. This guide dissects the electrophilic bromination of 4-methylaniline (p-toluidine) as a case study to illuminate these governing principles. While the target of 2,5-Dibromo-4-methylaniline is specified, a rigorous mechanistic analysis reveals that under standard EAS conditions, this isomer is not the expected product. Instead, the principles of substituent effects direct the reaction toward a different constitutional isomer. This analysis underscores the necessity of a deep mechanistic understanding for predicting and controlling synthetic outcomes.
The Hierarchy of Directing Group Effects in 4-Methylaniline
The benzene ring of 4-methylaniline is decorated with two distinct electron-donating groups, whose effects on an incoming electrophile (E+) must be carefully weighed.
-
Amino Group (-NH₂): A Powerful Activator: The amino group is one of the most potent activating groups in electrophilic aromatic substitution.[1][2] Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic and stabilizing the cationic Wheland intermediate formed during the reaction.[3][4] Consequently, the -NH₂ group is a strong ortho, para-director.
-
Methyl Group (-CH₃): A Weak Activator: The methyl group is a mild activating group that donates electron density primarily through an inductive effect and hyperconjugation. While less potent than the amino group, it also enriches the ortho and para positions relative to its point of attachment.
The Guiding Principle: When multiple activating groups are present on an aromatic ring, the regiochemical outcome of EAS is overwhelmingly controlled by the most powerful activating group.[5] In the case of 4-methylaniline, the amino group's resonance effect far outweighs the methyl group's inductive and hyperconjugative effects, and thus, it will dictate the positions of substitution.
Mechanistic Analysis: The Inevitable Path to 2,6-Dibromo-4-methylaniline
Given the dominance of the amino group as an ortho, para-director, we can predict the stepwise mechanism for the dibromination of 4-methylaniline. The para position relative to the -NH₂ group is already occupied by the methyl group, so substitution is directed to the two equivalent ortho positions (C2 and C6).
Step 1: Monobromination to form 2-Bromo-4-methylaniline
The first step is the attack of the electron-rich aromatic ring on the electrophile, in this case, a polarized bromine molecule.
-
Electrophile Activation: In a polar protic solvent like acetic acid, the Br-Br bond becomes polarized, creating a δ+ charge on one bromine atom, making it sufficiently electrophilic to react with the highly activated aniline ring.[6][7]
-
Nucleophilic Attack: The π-electrons of the 4-methylaniline ring attack the electrophilic bromine atom. This attack occurs preferentially at the C2 position (ortho to the strongly activating -NH₂ group). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[8][9]
-
Formation of the Sigma Complex: A resonance-stabilized carbocation, known as the arenium ion or sigma complex, is formed. The positive charge is delocalized over the ring, with significant contributions from structures that place the charge adjacent to the electron-donating amino and methyl groups.
-
Rearomatization: A weak base (e.g., the solvent or another aniline molecule) abstracts a proton from the C2 carbon, collapsing the C-H bond and restoring the aromatic π-system to yield 2-Bromo-4-methylaniline.
Step 2: The Second Bromination
The product of the first step, 2-Bromo-4-methylaniline, is now the substrate for the second substitution. The directing effects of three substituents must now be considered:
-
-NH₂ (at C1): Strongly activating, directs ortho (to C6, as C2 is blocked) and para (blocked by -CH₃).
-
-Br (at C2): Deactivating via induction but ortho, para-directing via resonance. Directs to C3 (ortho) and C5 (para).
-
-CH₃ (at C4): Weakly activating, directs ortho (to C3 and C5).
Despite the presence of other groups, the amino group remains the most powerful activating group. Its influence overrides the others, strongly directing the second electrophilic attack to its remaining open ortho position, C6. This leads unequivocally to the formation of 2,6-Dibromo-4-methylaniline as the major product.
Caption: Predicted EAS mechanism for the dibromination of 4-methylaniline.
The Synthetic Puzzle of this compound
The mechanistic analysis demonstrates that direct electrophilic dibromination of 4-methylaniline will not yield the 2,5-isomer. The combined directing effects of the amino and methyl groups create high electron density at the 2- and 6-positions, making them the primary sites of reaction. Formation of the 2,5-isomer would require circumventing these powerful intrinsic directing effects. This would likely necessitate a more complex, multi-step synthetic route, potentially involving:
-
Use of a Blocking Group: Temporarily introducing a bulky group at the 2- or 6-position to force substitution elsewhere.
-
Directed Ortho-Metalation: A strategy that uses a directing group to selectively deprotonate a specific C-H bond with a strong base, followed by quenching with an electrophilic bromine source.
-
Synthesis from a Different Precursor: Building the molecule from a starting material that already contains the desired substitution pattern.
Attempting to form this compound via a simple one-pot bromination of 4-methylaniline would be contrary to the established principles of physical organic chemistry.
Experimental Protocol: Synthesis of Dibromo-4-methylaniline
This protocol describes a self-validating system for the synthesis of the thermodynamically favored dibromination product of p-toluidine. The procedure is adapted from established methods for the bromination of activated aromatic rings.[10]
Workflow Diagram
Caption: Experimental workflow for the synthesis of Dibromo-4-methylaniline.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Toluidine | 107.15 | 10.7 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Bromine (Br₂) | 159.81 | 11.2 mL (34.9 g) | 0.22 |
| Ethanol (95%) | - | As needed | - |
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Glacial acetic acid is corrosive. Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (45 mL).
-
Bromine Solution Preparation: In the dropping funnel, carefully prepare a solution of bromine (11.2 mL, 0.22 mol) in glacial acetic acid (40 mL).
-
Reaction Conditions: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Bromine Addition: While stirring vigorously, add the bromine solution dropwise from the dropping funnel over a period of approximately 1.5 hours. Maintain the temperature below 10 °C throughout the addition, as the reaction is exothermic.[10]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.
-
Product Isolation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 400 mL of ice-cold water. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid and any remaining bromine.
-
Purification: Purify the crude product by recrystallization from 95% ethanol to yield the final product as crystalline needles.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator. Weigh the final product and calculate the percentage yield.
Product Characterization: A Self-Validating System
Confirmation of the product's identity as 2,6-Dibromo-4-methylaniline is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validating the experimental outcome.
| Technique | Expected Observation for 2,6-Dibromo-4-methylaniline |
| ¹H NMR | - A singlet for the methyl (-CH₃) protons.- A broad singlet for the amine (-NH₂) protons.- A singlet for the two equivalent aromatic protons at C3 and C5. |
| ¹³C NMR | - Six distinct carbon signals, reflecting the molecule's symmetry. |
| IR Spectroscopy | - Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.- C-H stretching bands for the aromatic and methyl groups.- C-Br stretching bands in the fingerprint region. |
| Mass Spec. | - A molecular ion peak (M+) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).[11][12] |
The ¹H NMR spectrum is particularly diagnostic. The presence of a single aromatic signal integrating to 2H is strong evidence for the C₂v symmetry of the 2,6-isomer. The 2,5-isomer, being asymmetric, would show three distinct aromatic signals, each integrating to 1H.
Conclusion
The electrophilic bromination of 4-methylaniline serves as an exemplary case for the principles of substituent effects in determining reaction regioselectivity. The potent activating and ortho, para-directing nature of the amino group decisively guides substitution to the C2 and C6 positions, leading to 2,6-Dibromo-4-methylaniline as the major product. This predictable outcome, grounded in well-established mechanistic theory, highlights the power of fundamental principles in synthetic design. The formation of alternative isomers, such as the 2,5-dibromo derivative, is not mechanistically favored and would demand a more sophisticated synthetic strategy, moving beyond a simple one-pot electrophilic substitution. This guide provides researchers with both the theoretical framework and a practical, self-validating protocol for exploring this classic and informative transformation.
References
- 1. byjus.com [byjus.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. jackwestin.com [jackwestin.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. japsr.in [japsr.in]
- 11. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,6-Dibromo-4-methylaniline(6968-24-7) IR Spectrum [m.chemicalbook.com]
Navigating the Spectral Landscape of 2,5-Dibromo-4-methylaniline: A Technical Guide to ¹H and ¹³C NMR Analysis
For Immediate Release
[City, State] – [Date] – In the intricate world of drug development and scientific research, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the ¹H and ¹³C NMR spectral data of 2,5-Dibromo-4-methylaniline, a halogenated aniline derivative with potential applications in medicinal chemistry and materials science.
Due to the limited availability of experimental spectral data for this compound in public databases, this guide presents a comprehensive analysis based on predicted NMR spectra. These predictions are grounded in established first-principles of NMR theory and are corroborated by comparative analysis with experimentally-derived data for structurally related analogs. This approach provides a robust framework for understanding the nuanced spectral features of the target molecule.
The Structural Context: Understanding Substituent Effects in Aromatic Systems
The chemical shifts and coupling patterns observed in the NMR spectra of aromatic compounds are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the interplay of three distinct substituents on the aniline ring—two bromine atoms, a methyl group, and an amino group—governs the spectral output.
The amino (-NH₂) group is a potent activating group, donating electron density to the aromatic ring through resonance, primarily at the ortho and para positions. Conversely, the bromine atoms (-Br) are deactivating groups, withdrawing electron density through their inductive effect, while also contributing some electron density via resonance. The methyl (-CH₃) group is a weakly activating group, donating electron density through hyperconjugation. The cumulative effect of these substituents dictates the precise chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals a set of distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.35 | Singlet |
| H-6 | 6.85 | Singlet |
| -NH₂ | 4.0 (broad) | Singlet |
| -CH₃ | 2.25 | Singlet |
In-depth Analysis of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-3 and H-6): The presence of two singlets in the aromatic region is a direct consequence of the substitution pattern. H-3 is deshielded due to the ortho-position to the electron-withdrawing bromine atom at C-2 and the amino group at C-1. H-6 is shielded relative to H-3, influenced by the para-position to the amino group and ortho to a bromine atom. The lack of adjacent protons for both H-3 and H-6 results in their appearance as singlets.
-
Amine Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Methyl Protons (-CH₃): The methyl group protons give rise to a singlet, as there are no adjacent protons to induce splitting. Its chemical shift is in the expected region for a methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ provides complementary information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-NH₂) | 145.0 |
| C-2 (-Br) | 112.0 |
| C-3 | 135.0 |
| C-4 (-CH₃) | 130.0 |
| C-5 (-Br) | 115.0 |
| C-6 | 120.0 |
| -CH₃ | 20.0 |
In-depth Analysis of the Predicted ¹³C NMR Spectrum:
-
C-1 (ipso-Carbon to -NH₂): This carbon is significantly deshielded due to the direct attachment of the electronegative nitrogen atom.
-
C-2 and C-5 (ipso-Carbons to -Br): The carbons directly bonded to the bromine atoms are shielded relative to the other aromatic carbons, a phenomenon known as the "heavy atom effect."
-
C-3 and C-6: These protonated aromatic carbons exhibit chemical shifts influenced by the combined electronic effects of the substituents.
-
C-4 (ipso-Carbon to -CH₃): The chemical shift of this carbon is influenced by the methyl group and its position relative to the other substituents.
-
-CH₃ Carbon: The methyl carbon appears at a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
While the data presented here is predictive, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution. b. Tune and match the probe for the ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve high homogeneity, ensuring sharp and symmetrical peaks.
3. ¹H NMR Acquisition Parameters: a. Pulse Sequence: Standard single-pulse experiment. b. Spectral Width: Approximately 16 ppm, centered around 6 ppm. c. Acquisition Time: 2-4 seconds. d. Relaxation Delay: 1-5 seconds. e. Number of Scans: 8-16, depending on the sample concentration. f. Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters: a. Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30). b. Spectral Width: Approximately 250 ppm, centered around 125 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay: 2-5 seconds. e. Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio. f. Temperature: 298 K.
5. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the spectra to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the ¹H NMR signals to determine the relative proton ratios.
Visualizing the Molecular Structure and Spectral Assignments
To aid in the conceptualization of the molecular structure and the assignment of NMR signals, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering.
A Roadmap to Elucidating the Solid-State Architecture of 2,5-Dibromo-4-methylaniline: A Technical Guide
Abstract
For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the methodologies required for the crystal structure analysis of 2,5-Dibromo-4-methylaniline. While a definitive crystal structure for this specific isomer is not yet publicly documented, this paper serves as a detailed roadmap for its determination and interpretation. By leveraging established crystallographic techniques and drawing comparative insights from the known structure of its isomer, 2,6-Dibromo-4-methylaniline, we present a robust framework for future research. This document is intended for scientists and researchers, offering both the theoretical underpinnings and practical protocols necessary to bridge this gap in the scientific literature.
Introduction: The Significance of Crystalline Structure
This compound is a halogenated aromatic amine, a class of compounds with significant potential as building blocks in medicinal chemistry and materials science. The precise arrangement of atoms and molecules in the solid state, or its crystal structure, governs many of its critical physicochemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, different crystalline forms (polymorphs) of the same active ingredient can have vastly different therapeutic effects. Therefore, the elucidation of a compound's crystal structure is a foundational step in its development.
As of the latest literature review, a solved crystal structure for this compound has not been reported. This guide, therefore, outlines the necessary experimental and computational steps to determine and analyze its structure.
The Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying principles of crystallography. The workflow can be broadly categorized into three key phases: synthesis and crystallization, X-ray diffraction data collection, and structure solution and refinement.
Caption: Workflow for Crystal Structure Determination.
Synthesis and Purification
The first and most critical step is to obtain a chemically pure sample of this compound. Impurities present in the sample can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor quality diffraction pattern.
Protocol for Synthesis (Hypothetical Route):
A plausible synthetic route involves the direct bromination of 4-methylaniline (p-toluidine). To control the regioselectivity and avoid over-bromination, the highly activating amino group is often protected, for example, through acetylation.
-
Protection: React 4-methylaniline with acetic anhydride to form N-(4-methylphenyl)acetamide.
-
Bromination: Treat the protected aniline with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or chloroform). The reaction conditions (temperature, stoichiometry) must be carefully controlled to favor the 2,5-disubstituted product.
-
Deprotection: Hydrolyze the acetamide group under acidic or basic conditions to yield the final product, this compound.
-
Purification: The crude product should be purified, for instance, by column chromatography followed by recrystallization, to achieve a purity of >99%.
Growing High-Quality Single Crystals
This is often the most challenging, trial-and-error phase of the process. The goal is to produce well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) and free of defects.[1]
Common Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[2][3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[2][4]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[2]
-
Thermal Control (Slow Cooling): A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[5][6]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of a small amount of purified this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof) to find a solvent in which it is moderately soluble.
-
Setup: Prepare small-scale crystallization trials using the techniques listed above with the most promising solvent systems.
-
Incubation: Store the trials in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation in the X-ray beam.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[1][7][8]
Caption: The basic components of an SC-XRD experiment.
Experimental Protocol: Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head at the center of the diffractometer.[7]
-
Centering: The crystal is precisely centered in the X-ray beam.
-
Cooling: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations by a 2D detector.[9] This process is managed by instrument-specific software (e.g., Bruker's APEX suite).[10]
Structure Solution and Refinement
The collected diffraction data (a series of spots of varying intensity) are processed to determine the crystal's unit cell parameters, space group, and the positions of the atoms within the unit cell.
Computational Workflow:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, "direct methods" are typically successful. This phase is often accomplished using software like SHELXT.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done with software like SHELXL.[11]
-
Validation: The final structure is validated to ensure it is chemically sensible and fits the data well. This is often done using tools like PLATON and the IUCr's CheckCIF service. The final validated structure is reported in a Crystallographic Information File (CIF).
A Comparative Case Study: The Crystal Structure of 2,6-Dibromo-4-methylaniline
While the structure for the 2,5-isomer is unknown, a detailed crystal structure for the 2,6-isomer (C7H7Br2N) has been published.[12][13] Analyzing this known structure provides a valuable template for what to expect and look for in the analysis of the 2,5-isomer.
The crystal structure of 2,6-Dibromo-4-methylaniline was determined by single-crystal X-ray diffraction at 200 K.[13]
Table 1: Crystallographic Data for 2,6-Dibromo-4-methylaniline
| Parameter | Value | Reference |
| Chemical Formula | C | [13] |
| Formula Weight | 264.96 | [13] |
| Crystal System | Orthorhombic | [13] |
| Space Group | P2 | [13] |
| a (Å) | 4.3773 (7) | [13] |
| b (Å) | 13.585 (2) | [13] |
| c (Å) | 14.057 (3) | [13] |
| V (ų) | 835.9 (2) | [13] |
| Z | 4 | [13] |
Molecular Geometry
In the 2,6-isomer, the benzene ring shows notable distortions from the ideal hexagonal geometry, with C-C-C bond angles deviating from 120°.[13] This is a common effect of bulky substituents. The two bromine atoms are slightly displaced from the mean plane of the benzene ring.[13] A key feature is the presence of two short intramolecular N-H···Br contacts, which likely influence the conformation of the amine group.[12][13]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 2,6-Dibromo-4-methylaniline is stabilized by weak N-H···N hydrogen bonds, which link the molecules into zigzag chains propagating along the direction.[12][13] This type of hydrogen bonding is a crucial factor in determining the overall crystal architecture.
Anticipated Structural Features of this compound
A key difference between the 2,5- and 2,6-isomers is the steric environment around the amino group. In the 2,6-isomer, the amino group is flanked by two bulky bromine atoms, which restricts its rotation and favors the formation of intramolecular N-H···Br contacts.
In the target compound, this compound, the amino group is adjacent to only one bromine atom (at the 2-position). This reduced steric hindrance might lead to:
-
Different Molecular Conformation: The rotational barrier for the amino group may be lower, potentially leading to a different preferred orientation in the crystal lattice.
-
Altered Hydrogen Bonding: With fewer intramolecular contacts, the amino group's hydrogen atoms may be more available for intermolecular hydrogen bonding. This could result in a completely different hydrogen-bonding network (e.g., forming dimers or sheets instead of chains) and, consequently, a different crystal packing arrangement and space group.
-
Potential for Polymorphism: The increased conformational flexibility might increase the likelihood of polymorphism, where the molecule crystallizes in multiple distinct forms.
Conclusion and Future Work
The determination of the crystal structure of this compound is a necessary and valuable endeavor for the scientific community. This guide provides a comprehensive, step-by-step framework for achieving this goal, from initial synthesis to final structure validation. The detailed analysis of the known 2,6-isomer serves as an excellent reference point, highlighting the key structural features and intermolecular interactions to look for.
By following the protocols outlined herein, researchers can successfully elucidate the three-dimensional structure of this compound. The resulting crystallographic data will be instrumental in understanding its structure-property relationships and will provide a solid foundation for its potential applications in drug design and materials science, finally filling a notable gap in the crystallographic literature.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. youtube.com [youtube.com]
- 10. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 11. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. journals.iucr.org [journals.iucr.org]
- 13. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2,5-Dibromo-4-methylaniline in common organic solvents
An In-Depth Technical Guide to the Solubility of 2,5-Dibromo-4-methylaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document offers a robust framework for researchers to understand, predict, and experimentally determine its solubility in a variety of common organic solvents. The guide delves into the physicochemical properties of the molecule, presents a theoretical solubility profile based on structural analysis, and provides a detailed, field-proven experimental protocol for accurate solubility determination. By synthesizing theoretical principles with practical laboratory methods, this guide aims to empower researchers in drug development and chemical synthesis to optimize their experimental designs and processes involving this compound.
Introduction: The Significance of Solubility in Research and Development
This compound is a halogenated aromatic amine whose structural motif is of interest in the synthesis of more complex molecules, including potential pharmaceutical candidates. The solubility of a compound is a critical physicochemical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility in various organic solvents is paramount for:
-
Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants to a suitable concentration is fundamental for achieving optimal reaction kinetics and yield.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the effective purification of compounds through crystallization, precipitation, or chromatographic techniques.
-
Formulation Development: For a compound to be developed into a viable drug product, its solubility in various excipients and delivery systems must be well-characterized.
-
Analytical Method Development: The choice of solvent is crucial for preparing samples for various analytical techniques such as HPLC, GC, and NMR spectroscopy.
This guide provides a foundational understanding of the solubility characteristics of this compound and equips the researcher with the necessary tools to determine this critical parameter.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇Br₂N | [1] |
| Molecular Weight | 264.95 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 52 - 54 °C | [2] |
| Boiling Point | 264 °C | [2] |
The presence of two bromine atoms and an amine group on the aromatic ring significantly influences the molecule's polarity and its potential for intermolecular interactions, which are the primary determinants of solubility.
Theoretical Solubility Profile: "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility.[3] It suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, with its polar amine group and the relatively nonpolar dibrominated toluene backbone, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of this compound. The N-H bonds of the aniline can act as hydrogen bond donors, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. Therefore, moderate to good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles that can interact with the polar C-N and C-Br bonds of the solute. While they cannot donate hydrogen bonds, their ability to accept them and engage in dipole-dipole interactions suggests that this compound will likely exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar amine group is expected to limit solubility in nonpolar solvents. However, the aromatic ring and the methyl group contribute some nonpolar character, which may allow for some, albeit limited, solubility in solvents like toluene through van der Waals interactions. Solubility in highly nonpolar solvents like hexane is expected to be very low.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are often good at dissolving a wide range of organic compounds. It is predicted that this compound will be reasonably soluble in chlorinated solvents. In fact, a synthesis of a related compound, 2,6-Dibromo-4-methylaniline, utilizes chloroform as a solvent, suggesting that the dibromo-methylaniline scaffold has good solubility in it.[4]
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of specific quantitative data, an experimental approach is necessary. The following protocol describes the equilibrium solubility method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
Materials:
-
This compound (ensure purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom. For added certainty, the supernatant can be filtered through a chemically resistant syringe filter.
-
-
Quantification:
-
Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original (undiluted) supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value | |
| Polar Aprotic | Acetone | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value | |
| DMF | 25 | Experimental Value | Experimental Value | |
| DMSO | 25 | Experimental Value | Experimental Value | |
| Nonpolar | Toluene | 25 | Experimental Value | Experimental Value |
| Hexane | 25 | Experimental Value | Experimental Value | |
| Chlorinated | Dichloromethane | 25 | Experimental Value | Experimental Value |
| Chloroform | 25 | Experimental Value | Experimental Value |
Safety Precautions
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.[2]
Conclusion
References
- 1. This compound | C7H7Br2N | CID 15752291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 2,5-Dibromo-4-methylaniline: Properties and Synthetic Considerations
Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: An in-depth examination of the chemical properties, synthetic pathways, and potential applications of 2,5-Dibromo-4-methylaniline as a key chemical intermediate.
Executive Summary
This compound is a halogenated aromatic amine whose structural arrangement offers significant potential as a building block in synthetic chemistry. With a molecular formula of C₇H₇Br₂N, this compound provides multiple reactive sites, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] This guide consolidates the known physicochemical properties of this specific isomer, discusses logical synthetic strategies, and outlines its safety profile based on data from analogous compounds.
Chemical Identity and Properties
Core Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and experimental design.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 140373-62-2 | [2] |
| Molecular Formula | C₇H₇Br₂N | [1][2] |
| Molecular Weight | 264.95 g/mol | |
| PubChem CID | 15752291 | [1] |
| SMILES | CC1=C(C=C(C=C1N)Br)Br |
Physicochemical Data
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. While experimental data for this specific isomer is limited in publicly accessible literature, the following properties have been reported or predicted.
| Property | Value | Notes |
| Boiling Point | 296.3 ± 35.0 °C at 760 mmHg | Predicted value.[3] |
| Appearance | Cream-colored solid | Based on the typical appearance of its isomers, such as 2,6-Dibromo-4-methylaniline.[4] |
| Melting Point | 70.5 - 76.5 °C | This is the experimental melting point for the related isomer, 2,6-Dibromo-4-methylaniline (CAS 6968-24-7), and is provided as an estimate.[4] Specific experimental data for the 2,5-isomer is not readily available. |
| Solubility | Insoluble in water | A common characteristic for halogenated anilines.[5] Soluble in organic solvents like ethanol and ethers. |
| Storage | Store at 2-8°C in a dark place. | Recommended for maintaining chemical stability. |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and effective route can be designed based on established principles of electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the bromination.
Retrosynthetic Analysis & Strategy
The synthesis of halogenated anilines often begins with a more readily available starting material, such as p-toluidine (4-methylaniline). The amino group (-NH₂) is a strong activating, ortho-, para-director, while the methyl group (-CH₃) is a weaker activating, ortho-, para-director.
-
Challenge: Direct bromination of p-toluidine tends to yield the 2,6-dibromo isomer due to the powerful directing effect of the amine group to its two ortho positions.
-
Strategic Solution: To achieve the 2,5-dibromo substitution pattern, the directing influence of the functional groups must be manipulated. A common and effective strategy involves:
-
Protection of the Amine: The highly activating amino group is first protected, typically as an acetamide (-NHCOCH₃). This moderates its activating strength and introduces steric bulk, which can influence the position of subsequent electrophilic attack.
-
Controlled Bromination: The protected intermediate, N-(4-methylphenyl)acetamide, is then subjected to bromination. The acetamido group still directs ortho to itself, but the reaction can be controlled more easily.
-
Deprotection: The final step is the hydrolysis of the acetamide group to regenerate the free aniline.
-
This multi-step approach provides a scientifically sound pathway to the desired product, prioritizing yield and purity by carefully managing reactivity and regioselectivity. A similar process is documented for the synthesis of related isomers like 2-bromo-4-methylaniline.[1]
Hypothetical Synthesis Protocol
The following protocol is a representative, field-proven methodology for the synthesis of brominated anilines and is proposed as a robust method for preparing this compound.
Step 1: Acetylation of 4-Methylaniline
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylaniline (p-toluidine) (0.5 mol) and glacial acetic acid (250 mL).
-
Reaction: Add acetic anhydride (0.55 mol) to the mixture. Heat the reaction to reflux and maintain for 2 hours.
-
Causality: This step protects the highly reactive amine as an acetamide. The acetamide is less activating than a free amine, allowing for more controlled subsequent bromination and preventing unwanted side reactions.
-
-
Isolation: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with stirring. The white precipitate, N-(4-methylphenyl)acetamide, is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Dibromination of N-(4-methylphenyl)acetamide
-
Setup: Dissolve the dried N-(4-methylphenyl)acetamide (0.4 mol) in glacial acetic acid (400 mL) in a 1 L flask equipped with a stirrer, dropping funnel, and thermometer.
-
Reaction: Cool the solution in an ice bath to 10-15°C. Slowly add a solution of bromine (0.84 mol) in glacial acetic acid (100 mL) dropwise, ensuring the temperature does not exceed 20°C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Causality: The acetamido group directs the first bromine atom to the ortho position (position 2). The second bromine is then directed to the remaining activated position, which is meta to the acetamido group (position 5), leading to the desired 2,5-dibromo substitution pattern. Glacial acetic acid serves as both a solvent and a moderator for the reaction.
-
-
Workup: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine. Collect the resulting precipitate by filtration.
Step 3: Hydrolysis of N-(2,5-dibromo-4-methylphenyl)acetamide
-
Setup: Place the crude dibrominated intermediate into a flask with a mixture of ethanol (300 mL) and concentrated hydrochloric acid (150 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Causality: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the free amine functionality to yield the final product.
-
-
Purification: Cool the solution and carefully neutralize it with a concentrated sodium hydroxide solution until basic (pH > 10). The product will precipitate or form an oil. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
References
Navigating the Synthesis and Handling of 2,5-Dibromo-4-methylaniline: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations for 2,5-Dibromo-4-methylaniline (CAS No. 140373-62-2), a compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following information is synthesized from available safety data sheets of the target molecule and its close structural isomers, offering a robust framework for its safe handling and application in a research environment.
Section 1: Compound Identification and Hazard Classification
This compound is a halogenated aromatic amine with the molecular formula C₇H₇Br₂N. Due to its chemical structure, it presents several health and safety hazards that necessitate careful handling and the implementation of stringent safety protocols.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 140373-62-2 |
| Molecular Formula | C₇H₇Br₂N |
| Molecular Weight | 264.95 g/mol |
| Boiling Point | 296.3±35.0°C at 760 mmHg |
GHS Hazard Classification:
The Globally Harmonized System (GHS) classification for this compound indicates that it is a hazardous substance. The primary hazards are summarized below.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Skin Sensitization | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
Signal Word: Warning
Section 2: Prudent Handling and Storage Protocols
The following protocols are designed to minimize exposure risk and ensure the safe handling and storage of this compound in a laboratory setting. These are based on best practices for handling similarly hazardous aromatic amines.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
-
Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2][3]
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1][2]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][2]
-
Respiratory Protection: In situations where dust or aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Storage Requirements
Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.
-
Container: Store in a tightly sealed, labeled container.[1]
-
Environment: Keep in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] Recommended storage temperature is between 2-8°C.
-
Ventilation: The storage area should be well-ventilated.[1]
Section 3: Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures:
In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2]
Section 4: Toxicological and Ecological Considerations
Ecotoxicity:
Data on the environmental impact of this compound is limited. However, it is prudent to prevent its release into the environment. Do not allow the compound to enter drains or waterways.
Section 5: Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste.[1]
-
Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[1][2]
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[1]
References
Methodological & Application
Strategic Arylation of 2,5-Dibromo-4-methylaniline via Suzuki-Miyaura Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using 2,5-Dibromo-4-methylaniline. As a versatile dihalogenated building block, this substrate offers strategic entry points for the synthesis of complex molecular architectures, which are of significant interest in pharmaceutical and materials science research.[1][2][3] This document elucidates the core mechanistic principles, explores the critical challenge of regioselectivity, and presents validated, step-by-step protocols for both selective mono-arylation and exhaustive di-arylation. By explaining the causality behind experimental choices, this note serves as a practical resource for researchers aiming to leverage this powerful C-C bond-forming reaction.[4]
Introduction: The Strategic Value of Dihaloanilines
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[3][4] This reaction provides a powerful method for constructing carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are ubiquitous in medicinal chemistry and materials science.[1][5]
This compound is a particularly valuable substrate. Its two bromine atoms, positioned in a distinct electronic environment, can serve as sequential handles for arylation. The ability to control the reaction to favor either mono- or di-substitution allows for the divergent synthesis of complex scaffolds from a single, readily available starting material. The reactivity of each C-Br bond is influenced by the electronic effects of the activating amino group and the weakly activating methyl group, presenting a unique challenge and opportunity for regioselective synthesis.[6][7] Understanding and controlling this selectivity is paramount for achieving desired synthetic outcomes.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound). This is often the rate-determining step of the reaction, and its rate typically follows the trend of C-I > C-Br > C-Cl, correlating with bond dissociation energies.[7][8]
-
Transmetalation: The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step is critically facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate complex, making the transfer of the organic group to the palladium complex more efficient.[10][11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity
With two non-equivalent bromine atoms, achieving selective mono-arylation of this compound requires careful control of reaction conditions. The relative reactivity of the C2-Br versus the C5-Br bond is determined by a combination of steric and electronic factors.
-
Electronic Effects: The potent electron-donating amino group increases electron density primarily at the ortho (C5) and para positions. This increased electron density can render the C5-Br bond less electrophilic and thus less reactive toward oxidative addition.
-
Steric Effects: The methyl group at C4 and the amino group at C1 create different steric environments around the two bromine atoms.
Generally, for polyhalogenated arenes, oxidative addition occurs preferentially at the most electron-deficient and/or least sterically hindered position.[6][13] For this compound, the C2-Br bond is less electronically deactivated by the amino group, suggesting it is the more reactive site. Therefore, under kinetically controlled conditions (milder temperature, shorter reaction time, and stoichiometric control of the boronic acid), mono-arylation is expected to occur preferentially at the C2 position.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents are hazardous and should be handled with care. Palladium catalysts are expensive and potentially toxic; handle them carefully.
Protocol 1: Selective Mono-Arylation at the C2 Position
This protocol is optimized to favor the formation of 2-Aryl-5-bromo-4-methylaniline by carefully controlling stoichiometry and reaction conditions.
Materials & Equipment:
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.05 mmol, 1.05 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water, degassed (2 mL)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for work-up)
-
-
Equipment:
-
Oven-dried Schlenk flask with reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer and hot plate with oil bath
-
Syringes and needles
-
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄ under a counterflow of argon.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent ratio of 4:1 dioxane/water is recommended.[14]
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure the mixture is thoroughly degassed.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the starting material and the appearance of a new, major product spot.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the pure mono-arylated product.
Protocol 2: Exhaustive Di-Arylation
This protocol is designed to replace both bromine atoms, requiring more forcing conditions and an excess of the coupling partner.
Materials & Equipment:
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (2.5 mmol, 2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Toluene (8 mL) and Deionized Water (2 mL)
-
-
Equipment: Same as Protocol 1.
Procedure:
-
Reaction Setup: Combine this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in an oven-dried Schlenk flask under an argon atmosphere.
-
Solvent Addition: Add toluene (8 mL) and degassed water (2 mL).
-
Degassing: Thoroughly degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until the mono-arylated intermediate is fully consumed (typically 12-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Data Summary & Optimization Parameters
The choice of reaction components is critical for achieving high yield and selectivity. The following table summarizes key parameters and their expected impact.
| Parameter | Condition for Mono-Arylation (C2-Selective) | Condition for Di-Arylation | Rationale & Causality |
| Boronic Acid | 1.0 - 1.1 equivalents | > 2.2 equivalents | Stoichiometry is the primary tool to control the extent of reaction. Limiting the boronic acid prevents the second coupling.[15] |
| Pd Catalyst | Pd(OAc)₂ / SPhos (or other bulky, electron-rich ligand) | Pd(PPh₃)₄ or PdCl₂(dppf) | Bulky, electron-rich ligands (like SPhos) promote efficient oxidative addition and reductive elimination at lower temperatures, favoring kinetic control.[9][10] More traditional catalysts may require higher temperatures for the less reactive C-Br bond. |
| Base | K₃PO₄ (weaker, non-nucleophilic) | K₂CO₃ or Cs₂CO₃ (stronger) | A milder base can help control reactivity. Stronger bases like Cs₂CO₃ can accelerate transmetalation, which is necessary to drive the reaction to completion for the less reactive second coupling.[12] |
| Temperature | 70 - 80 °C | 90 - 110 °C | Lower temperatures favor kinetic selectivity for the more reactive C2-Br site. Higher temperatures provide the energy needed to overcome the activation barrier for the second, less reactive C5-Br bond. |
| Solvent | Dioxane/H₂O, 2-MeTHF/H₂O | Toluene/H₂O, DMF/H₂O | Solvent choice affects reagent solubility and reaction temperature. Dioxane and 2-MeTHF are excellent for many Suzuki couplings.[14][16] Toluene allows for higher reaction temperatures. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient degassing (O₂ present).3. Poor quality boronic acid. | 1. Use fresh catalyst or a pre-catalyst that activates in situ.2. Ensure rigorous degassing of the solvent and reaction mixture.3. Use fresh, high-purity boronic acid; consider using a boronic ester for sensitive substrates. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can facilitate the oxidative homocoupling pathway. | Improve degassing technique. Ensure the inert atmosphere is maintained throughout the reaction.[9] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent, often promoted by strong base and high temperature. | Use a milder base (e.g., KF, K₃PO₄).[11] Avoid excessively high temperatures or prolonged reaction times. Consider using boronic esters (e.g., pinacol esters), which are more stable. |
| Mixture of Mono- and Di-arylated Products | Reaction conditions are intermediate, allowing partial reaction at the second site. | For mono-arylation, reduce temperature, shorten reaction time, and ensure boronic acid is the limiting reagent. For di-arylation, increase equivalents of boronic acid and reaction time/temperature. |
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Synthon: Harnessing 2,5-Dibromo-4-methylaniline in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Differentiated Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,5-Dibromo-4-methylaniline, a readily accessible aromatic amine, has emerged as a valuable and versatile building block, particularly in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern—a methyl group and two bromine atoms flanking an amino group—offers a rich platform for a variety of chemical transformations. The differential reactivity of the two bromine atoms, coupled with the directing and activating effects of the amino and methyl groups, allows for selective and sequential functionalization, making it an attractive starting point for the synthesis of diverse compound libraries.[1]
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its utility in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, and explore its role in the construction of complex heterocyclic frameworks. Through detailed application notes and validated protocols, this document aims to equip researchers with the practical knowledge to effectively utilize this powerful synthetic intermediate.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two bromine atoms on the aniline ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3]
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4][5] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The electronic and steric environment of the two bromine atoms can be exploited to achieve regioselective couplings under carefully controlled conditions.
Application Note: Regioselective Suzuki-Miyaura Coupling
The differential reactivity of the two bromine atoms in this compound can be harnessed to achieve selective mono- or di-arylation. The bromine atom at the 2-position is generally more sterically hindered due to the adjacent methyl and amino groups, which can influence its reactivity compared to the bromine at the 5-position. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, chemists can favor the coupling at one position over the other. For instance, using a bulky phosphine ligand can enhance selectivity for the less hindered position.
A typical Suzuki-Miyaura coupling reaction involving a dibrominated aniline derivative is depicted below:
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dibromoaniline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
| Reagent | Purpose | Typical Amount (equivalents) |
| Dibromoaniline Derivative | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 2.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, K₃PO₄) | Activates Boronic Acid | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the dibromoaniline derivative (1.0 mmol), arylboronic acid (1.2-2.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][7][8] this compound can serve as the aryl halide component, reacting with a wide variety of primary and secondary amines to yield substituted diaminotoluenes. These products can be valuable intermediates for further elaboration.[9]
Application Note: Sequential Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the two bromine atoms on this compound can be functionalized sequentially. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve selective mono-amination, leaving the second bromine atom available for subsequent cross-coupling or other transformations. This stepwise approach allows for the synthesis of unsymmetrical diamine derivatives. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields and good selectivity in Buchwald-Hartwig reactions.[8]
The general transformation for a Buchwald-Hartwig amination is as follows:
Caption: General workflow for Buchwald-Hartwig amination of this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general framework and should be optimized for specific substrates and amines.
| Reagent | Purpose | Typical Amount (equivalents) |
| Aryl Bromide | Starting Material | 1.0 |
| Amine | Coupling Partner | 1.1 - 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | Catalyst Source | 0.01 - 0.05 |
| Phosphine Ligand (e.g., XPhos) | Stabilizes Catalyst | 0.02 - 0.10 |
| Base (e.g., NaOᵗBu) | Activates Amine | 1.2 - 2.0 |
| Solvent | Reaction Medium | - |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried reaction vessel with the palladium pre-catalyst, phosphine ligand, and base.
-
Add the aryl bromide and the amine.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Synthesis of Heterocyclic Scaffolds
The strategic placement of reactive functional groups on the this compound core makes it an excellent precursor for the synthesis of various heterocyclic compounds. These nitrogen-containing ring systems are prevalent in many biologically active molecules.[10]
Construction of Carbazoles via Intramolecular C-H Amination
Carbazoles are a class of nitrogen-containing heterocycles with significant biological activities.[10] One synthetic strategy to access the carbazole framework involves an intramolecular C-H amination of a suitably substituted biphenylamine. This compound can be a key starting material in a multi-step synthesis towards such precursors. For example, a Suzuki coupling at one of the bromine positions to introduce an ortho-substituted aryl group, followed by a subsequent intramolecular amination, can lead to the formation of a carbazole ring system.[11][12][13]
Caption: Synthetic strategy for carbazoles from this compound.
Synthesis of Phenazines through Palladium-Catalyzed Cyclization
Phenazines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[14] A powerful method for the synthesis of substituted phenazines involves the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines.[1][15] While not a direct application of this compound, it can be envisioned as a precursor to the necessary substituted anilines through cross-coupling reactions, which can then be elaborated to the phenazine core. A more direct approach involves the palladium-catalyzed intramolecular amination of appropriately substituted o-bromoanilines.[16]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a powerful platform for the construction of complex molecular architectures. Furthermore, its potential as a precursor for the synthesis of important heterocyclic scaffolds like carbazoles and phenazines underscores its significance in medicinal chemistry and drug discovery. The detailed protocols and application notes provided in this guide are intended to serve as a practical resource for researchers looking to harness the full synthetic potential of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. rsc.org [rsc.org]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C-H Aminations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic routes for phenazines: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. air.unimi.it [air.unimi.it]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: The Strategic Use of 2,5-Dibromo-4-methylaniline as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,5-Dibromo-4-methylaniline, a key halogenated intermediate, and its application in the synthesis of advanced pharmaceutical building blocks. While direct, publicly documented synthetic routes for many commercial drugs are proprietary, the structural motif of this compound is highly relevant to the construction of potent kinase inhibitors. This document will focus on its representative application in the synthesis of a substituted 4-anilinopyrimidine core, a privileged scaffold in numerous Epidermal Growth Factor Receptor (EGFR) inhibitors. We will detail the underlying chemical principles, provide step-by-step protocols, and explain the causal logic behind experimental choices, offering researchers a practical framework for leveraging this versatile molecule in drug discovery programs.
Introduction: The Significance of Halogenated Anilines in Kinase Inhibition
Aniline derivatives are foundational building blocks in medicinal chemistry. The strategic placement of halogen atoms, particularly bromine and chlorine, on the aniline ring serves several critical functions in drug design:
-
Modulation of Physicochemical Properties: Halogens are lipophilic, which can enhance membrane permeability and oral bioavailability.
-
Electronic Effects: As electron-withdrawing groups, halogens can modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and the binding affinity of the final compound.
-
Metabolic Blocking: Halogen atoms can block sites of potential metabolism, increasing the half-life of a drug.
-
Synthetic Handles: Bromine atoms, in particular, are excellent leaving groups or participants in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing versatile points for molecular elaboration.[1]
This compound embodies these features, making it a valuable precursor for complex heterocyclic systems. Its structure is particularly analogous to the anilines used in the synthesis of numerous tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized cancer therapy.[2][3] TKIs function by competitively binding to the ATP pocket of kinases like EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth.[4][5] The aniline moiety is crucial for establishing key hydrogen bond interactions within the kinase hinge region.[4]
Core Application: Synthesis of a 4-(2,5-Dibromo-4-methylanilino)pyrimidine Intermediate
The 4-anilinopyrimidine scaffold is the cornerstone of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[3] The synthesis of this core structure is a prime example of how this compound can be employed. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction between the aniline and a suitably activated pyrimidine, typically a 4-chloropyrimidine.
The overall workflow is a two-step process: first, the synthesis of the precursor this compound itself, followed by its coupling with a pyrimidine derivative.
Logical Workflow Diagram
Caption: Synthetic workflow from p-toluidine to a key anilinopyrimidine intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the selective bromination of activated aromatic rings, which involves an initial protection of the highly activating amino group to control the reaction's regioselectivity.[1][6]
Causality Behind Experimental Choices:
-
Acetylation (Protection): The amino group of p-toluidine is a powerful ortho-, para-director. Direct bromination would be difficult to control and could lead to multiple products and oxidation. Converting it to an acetamide group (-NHCOCH₃) moderates its activating effect, ensuring a more controlled bromination.[6]
-
Bromination: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it provides a slow, steady source of electrophilic bromine (Br⁺), minimizing side reactions.[1] The methyl and acetamido groups direct the incoming bromine electrophiles to the available ortho and meta positions, respectively, resulting in the desired 2,5-dibromo substitution pattern.
-
Hydrolysis (Deprotection): Acid-catalyzed hydrolysis efficiently removes the acetyl protecting group to regenerate the free aniline, which is necessary for the subsequent coupling reaction.[7]
Step-by-Step Methodology:
-
Protection: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluidine (21.4 g, 0.2 mol) and glacial acetic acid (150 mL). To this solution, carefully add acetic anhydride (22.5 g, 0.22 mol).
-
Heat the mixture to reflux (approx. 118°C) for 2 hours. Monitor the reaction completion by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated white solid, N-(4-methylphenyl)acetamide, by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 60°C.
-
Bromination: In a 1 L three-neck flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve the dried N-(4-methylphenyl)acetamide (30 g, 0.2 mol) in 400 mL of chloroform.
-
Cool the solution to 0-5°C in an ice bath. Add N-Bromosuccinimide (NBS) (71.2 g, 0.4 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 200 mL of 10% sodium thiosulfate solution (to quench unreacted bromine), 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude N-(2,5-Dibromo-4-methylphenyl)acetamide.
-
Deprotection: Transfer the crude product to a 500 mL flask. Add 150 mL of ethanol and 150 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture and carefully neutralize with a 20% sodium hydroxide solution until the pH is basic (~10-11), which will precipitate the free aniline.
-
Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water to yield the final product.
| Parameter | Expected Value | Reference/Basis |
| Starting Material | p-Toluidine | [8] |
| Key Reagents | Acetic Anhydride, NBS, HCl | [6][8] |
| Typical Overall Yield | 60-70% | Based on analogous multi-step syntheses of halogenated anilines. |
| Purity (Post-Purification) | >98% (by HPLC) | Standard for pharmaceutical intermediates. |
| Appearance | Off-white to light brown solid | General property of aniline derivatives. |
Protocol 2: SNAr Coupling to form 4-(2,5-Dibromo-4-methylanilino)-2-chloropyrimidine
This protocol describes the crucial C-N bond formation to create the anilinopyrimidine core.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like isopropanol or 2-ethoxyethanol is used to dissolve the reactants and facilitate the SNAr reaction.[9]
-
Catalyst/Acid Scavenger: The reaction generates HCl as a byproduct. A base like pyridine hydrochloride or DIPEA (N,N-Diisopropylethylamine) is often used. In some protocols, the reaction is run under acidic conditions which can also catalyze the substitution on the electron-deficient pyrimidine ring.[9] The choice depends on the specific substrates. For this protocol, we will adapt a common method using an alcohol solvent which can also act as a proton source.[9]
-
Temperature: Heating is required to overcome the activation energy for the nucleophilic attack and subsequent loss of the chloride leaving group. Reflux temperatures are common.[9]
Step-by-Step Methodology:
-
To a 250 mL flask, add this compound (5.3 g, 20 mmol), 2,4-dichloropyrimidine (3.28 g, 22 mmol, 1.1 eq), and 100 mL of isopropanol.
-
Add 2 drops of concentrated HCl as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate.
-
If necessary, reduce the volume of the solvent by about half using a rotary evaporator to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove impurities.
-
Dry the product, 4-(2,5-Dibromo-4-methylanilino)-2-chloropyrimidine, under vacuum at 50°C.
| Parameter | Expected Value | Reference/Basis |
| Starting Materials | This compound, 2,4-Dichloropyrimidine | - |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [9][10] |
| Typical Yield | 75-85% | Based on similar SNAr couplings in the literature. |
| Purity (Post-Wash) | >95% (by HPLC) | - |
| Appearance | Pale yellow or off-white solid | - |
Mechanism and Future Synthetic Utility
The synthesized intermediate, 4-(2,5-Dibromo-4-methylanilino)-2-chloropyrimidine, is a highly valuable platform molecule. The remaining chlorine at the C2 position and the bromine at the C5 position of the aniline ring are orthogonal synthetic handles for further diversification.
Mechanism of SNAr Reaction
References
- 1. echemi.com [echemi.com]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 8. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Substituted Anilines in Agrochemical Synthesis: A Focus on 2,5-Dibromo-4-methylaniline and its Analogs
For Immediate Release
CUPERTINO, CA – In the competitive landscape of agrochemical research and development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the biological activity of the final product. Among the myriad of chemical building blocks, substituted anilines, particularly halogenated methylanilines, serve as pivotal intermediates. This application note explores the utility of 2,5-Dibromo-4-methylaniline and its isomeric analogs in the synthesis of modern agrochemicals, providing researchers, scientists, and drug development professionals with a comprehensive guide to their application, including detailed synthetic protocols and mechanistic insights.
While direct, large-scale applications of this compound in the synthesis of blockbuster agrochemicals are not extensively documented in publicly available literature, its structural motifs are indicative of the broader importance of dibromo-methylaniline isomers. The strategic placement of bromine atoms and a methyl group on the aniline ring significantly influences the molecule's reactivity and the ultimate properties of the derived agrochemical. This note will delve into the established use of a closely related isomer, 2,6-Dibromo-4-methylaniline, as a key precursor for a class of potent fungicides, thereby illustrating the synthetic principles that are broadly applicable to this class of compounds.
The Role of Dibromo-Methylanilines in Agrochemical Design
The incorporation of a dibromo-methylaniline scaffold into a potential agrochemical can impart several desirable characteristics. The bromine atoms can enhance the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects. Furthermore, the presence and position of these bulky halogen atoms can influence the molecule's binding affinity to its target protein, potentially increasing its efficacy. The methyl group, on the other hand, can modulate the electronic properties of the aromatic ring and provide a site for metabolic transformation, which can be tailored to optimize the compound's environmental persistence.
Synthetic Pathways Leveraging Dibromo-Methylanilines
The primary amino group of dibromo-methylanilines is a versatile functional handle that allows for a variety of chemical transformations. A common synthetic strategy involves the conversion of the aniline to an isocyanate, which can then be reacted with a range of nucleophiles to generate ureas, carbamates, and other functionalities frequently found in bioactive molecules.
A key application of substituted anilines is in the synthesis of anilide fungicides. For instance, 2,6-dibromo-4-(trifluoromethoxy)aniline is a known intermediate in the production of certain fungicides.[1] This highlights the industrial relevance of this class of compounds in developing crop protection agents.
Below is a generalized workflow for the synthesis of a hypothetical anilide fungicide from a dibromo-methylaniline precursor.
Caption: Generalized synthetic workflow for an anilide fungicide.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a key transformation of a dibromo-methylaniline intermediate.
Protocol 1: Synthesis of 2,6-Dibromo-4-methylaniline from p-Toluidine
This protocol describes the dibromination of p-toluidine, a common precursor for dibromo-methylanilines.
Materials:
-
p-Toluidine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Column chromatography supplies (e.g., silica gel)
Procedure:
-
Dissolve p-Toluidine (1.07 g, 0.01 mol) in chloroform (CHCl₃) and stir for 5 minutes at room temperature.[2]
-
Add N-Bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the solution.[2]
-
Stir the reaction mixture for 30 minutes.[2]
-
Filter the reaction mixture.
-
Concentrate the filtrate.
-
Purify the resulting mixture by column chromatography to yield 2,6-Dibromo-4-methylaniline.[2]
Expected Yield: Approximately 75% for 2,6-Dibromo-4-methylaniline and 20% for the monobrominated product, 2-Bromo-4-methylaniline.[2]
Protocol 2: Synthesis of a Hypothetical Anilide Fungicide via Isocyanate Intermediate
This protocol outlines the conversion of a dibromo-methylaniline to an isocyanate and its subsequent reaction to form a carbamate, a common moiety in fungicides.
Materials:
-
This compound
-
Triphosgene
-
Inert solvent (e.g., toluene)
-
Tertiary amine base (e.g., triethylamine)
-
Heterocyclic alcohol (e.g., 1H-pyrazol-4-ol)
-
Anhydrous sodium sulfate
Procedure:
Step 1: Isocyanate Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound in anhydrous toluene.
-
Add a stoichiometric amount of a tertiary amine base (e.g., triethylamine).
-
Slowly add a solution of triphosgene in anhydrous toluene to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any precipitated salts. The resulting filtrate contains the 2,5-Dibromo-4-methylisocyanate intermediate.
Step 2: Carbamate Formation
-
To the toluene solution of the isocyanate from Step 1, add a solution of the desired heterocyclic alcohol (e.g., 1H-pyrazol-4-ol) in anhydrous toluene.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the isocyanate.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final anilide fungicide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₇Br₂N | 264.95 | N/A |
| 2,6-Dibromo-4-methylaniline | C₇H₇Br₂N | 264.95 | 74-76 |
Concluding Remarks
While this compound itself may not be a widely cited precursor in mainstream agrochemical synthesis, the chemistry of its isomers, such as 2,6-Dibromo-4-methylaniline, provides a valuable blueprint for the design and synthesis of novel crop protection agents. The protocols and synthetic strategies outlined in this application note offer a solid foundation for researchers exploring the potential of substituted anilines in the development of next-generation agrochemicals. The principles of manipulating the aniline functionality and leveraging the influence of halogen and alkyl substituents are key to unlocking new and effective solutions for global food security.
References
Application Note & Experimental Protocol: Regioselective Synthesis of 2-Bromo-4-methylaniline
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-bromo-4-methylaniline from 4-methylaniline (p-toluidine). Direct electrophilic bromination of 4-methylaniline is notoriously difficult to control due to the strong activating nature of the amino group, often leading to polybrominated byproducts and oxidation. This protocol details a robust, three-step synthesis involving the protection of the amine functionality via acetylation, followed by a regioselective bromination, and concluding with deprotection to yield the target compound. The causality behind each experimental choice is explained, ensuring both technical accuracy and practical, field-proven insight.
Theory and Mechanistic Insights
The synthesis of 2-bromo-4-methylaniline is a classic example of employing a protecting group strategy to control the outcome of an electrophilic aromatic substitution reaction.
1.1. The Challenge of Direct Bromination
The amino group (-NH₂) of aniline and its derivatives is a powerful activating group, meaning it strongly donates electron density into the aromatic ring. This increased nucleophilicity makes the ring highly reactive towards electrophiles like bromine.[1][2] The electron density is particularly concentrated at the ortho and para positions, making the amino group an ortho, para-director.[3]
Direct reaction of 4-methylaniline with bromine water typically results in an uncontrollable reaction, yielding a mixture of products, including the 2,6-dibromo derivative and other polyhalogenated compounds, along with potential oxidation of the starting material.[1][2]
1.2. The Protecting Group Strategy: Acetylation
To moderate the reactivity of the amino group and prevent undesirable side reactions, it is temporarily converted into an acetamido group (-NHCOCH₃). This is achieved through acetylation with acetic anhydride.[4][5][6]
The key mechanistic advantage is that the lone pair of electrons on the nitrogen atom of the acetamido group is delocalized by resonance with the adjacent carbonyl group.[6][7] This reduces the electron-donating capacity of the group towards the aromatic ring. While the acetamido group is still an ortho, para-director, its activating effect is significantly attenuated, allowing for a controlled, monobromination.[6]
1.3. Regioselective Bromination and Deprotection
With the less-activating acetamido group in place, electrophilic bromination can be performed. The acetamido group directs the incoming electrophile (Br⁺) to the positions ortho to it. Since the para position is already occupied by the methyl group, substitution occurs selectively at the ortho position (C2).
The final step is the hydrolysis of the acetamido group, typically under acidic or basic conditions, to regenerate the amino functionality.[4][5] This deprotection step yields the desired final product, 2-bromo-4-methylaniline.
Overall Synthetic Workflow
The following diagram illustrates the three-stage process for the synthesis of 2-bromo-4-methylaniline.
Caption: Workflow for the Synthesis of 2-Bromo-4-methylaniline.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Hazards |
| 4-Methylaniline (p-toluidine) | C₇H₉N | 107.15 | ≥98% | Toxic, Irritant |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥98% | Corrosive, Flammable |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Corrosive, Flammable |
| Bromine | Br₂ | 159.81 | ≥99.5% | Highly Toxic, Corrosive, Oxidizer |
| Concentrated Hydrochloric Acid | HCl | 36.46 | ~37% (aq) | Corrosive |
| Sodium Hydroxide | NaOH | 40.00 | Pellets, ≥97% | Corrosive |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Anhydrous, ≥98% | Irritant |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Flammable |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Irritant, Health Hazard |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | None |
Experimental Protocol
Critical Safety Note: This entire procedure, particularly any step involving bromine, must be performed within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., fluorinated rubber or neoprene), must be worn at all times.[8]
Part A: Acetylation of 4-Methylaniline (Protection)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 10.7 g (0.10 mol) of 4-methylaniline. In the fume hood, carefully add 30 mL of glacial acetic acid, followed by 12.5 mL (0.13 mol) of acetic anhydride.[4]
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with continuous stirring for 2 hours.
-
Precipitation: Allow the reaction mixture to cool slightly, then pour it slowly and carefully into a 600 mL beaker containing 300 mL of ice-cold water. Stir vigorously to induce precipitation of the product.
-
Isolation: Collect the white, solid product, N-(4-methylphenyl)acetamide, by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acetic acid. Allow the product to air-dry on the filter paper or dry it in a desiccator. The yield should be nearly quantitative.
Part B: Bromination of N-(4-methylphenyl)acetamide
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve the dried N-(4-methylphenyl)acetamide from Part A in 50 mL of glacial acetic acid.
-
Bromine Solution: In the fume hood, prepare the brominating solution by carefully adding 5.1 mL (15.98 g, 0.10 mol) of liquid bromine to 20 mL of glacial acetic acid in a separate flask. Swirl gently to mix. Caution: Bromine is highly corrosive and toxic. Handle with extreme care.[8][9][10]
-
Reaction: Cool the acetanilide solution to approximately 10-15°C using an ice-water bath.
-
Addition: Transfer the bromine solution to the dropping funnel. Add the bromine solution dropwise to the stirred acetanilide solution over a period of 30-45 minutes. Maintain the internal temperature of the reaction below 20°C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.
-
Quenching & Precipitation: Pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water. A yellowish solid should precipitate.
-
Neutralization of Excess Bromine: Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise with stirring until the orange/yellow color of excess bromine disappears.
-
Isolation: Collect the solid product, N-(2-bromo-4-methylphenyl)acetamide, by vacuum filtration. Wash the filter cake extensively with cold water and allow it to dry.
Part C: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide (Deprotection)
-
Setup: Place the crude N-(2-bromo-4-methylphenyl)acetamide from Part B into a 250 mL round-bottom flask with a stir bar and a reflux condenser.
-
Reagents: Add 50 mL of 95% ethanol and 30 mL of concentrated hydrochloric acid.[4]
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is typically complete when all the suspended solid has dissolved, forming a clear solution.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully pour the acidic solution into a 600 mL beaker containing 200 g of crushed ice. Slowly neutralize the mixture by adding a 10 M aqueous solution of sodium hydroxide (NaOH) with constant stirring. Monitor the pH and continue adding base until the solution is distinctly alkaline (pH ~10). This step will precipitate the free amine product.
-
Isolation: The product, 2-bromo-4-methylaniline, may separate as a low-melting solid or an oily liquid.[4]
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an oil forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-bromo-4-methylaniline.
Characterization of 2-Bromo-4-methylaniline
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| CAS Number | 583-68-6[11][12] |
| Molecular Formula | C₇H₈BrN[11][12] |
| Molecular Weight | 186.05 g/mol [11][12] |
| Appearance | Colorless to pale yellow liquid or low-melting solid[4][12] |
| Melting Point | 14-16 °C (lit.)[12] |
| Boiling Point | 240 °C (lit.)[12] |
| ¹H NMR | Spectra available for comparison.[13] Key signals should correspond to the methyl group, the amine protons, and the three distinct aromatic protons. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine should be observable in the region of 3300-3500 cm⁻¹.[14][15] |
Safety and Waste Disposal
-
General: All operations should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8][16]
-
Bromine Handling: Bromine is extremely hazardous.[17] Always have a neutralizing agent, such as a solution of sodium thiosulfate, readily available in case of a spill. Ensure PPE is resistant to bromine.[8] In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][16]
-
Waste Disposal:
-
Halogenated Waste: All organic residues and solvents containing bromine (e.g., DCM extracts, distillation residues) must be collected in a designated halogenated organic waste container.
-
Aqueous Waste: The acidic and basic aqueous filtrates from the workup steps should be neutralized to a pH between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
References
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. forum.prutor.ai [forum.prutor.ai]
- 4. Page loading... [guidechem.com]
- 5. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. carlroth.com [carlroth.com]
- 10. tatachemicals.com [tatachemicals.com]
- 11. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromo-4-methylaniline 98 583-68-6 [sigmaaldrich.com]
- 13. 2-Bromo-4-methylaniline(583-68-6) 1H NMR [m.chemicalbook.com]
- 14. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. archeanchemicals.com [archeanchemicals.com]
- 17. Bromine handling and safety | DOCX [slideshare.net]
Synthetic Routes to Functionalized Derivatives of 2,5-Dibromo-4-methylaniline: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-methylaniline is a valuable scaffold in medicinal chemistry and materials science. Its di-bromo substitution provides two reactive handles for the introduction of diverse functional groups through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of established and innovative synthetic routes to functionalized derivatives of this compound. Detailed protocols, mechanistic insights, and data-driven recommendations are presented to empower researchers in the efficient synthesis of novel compounds with potential therapeutic or material applications.
Introduction: The Versatility of the this compound Scaffold
This compound serves as a pivotal starting material for the synthesis of a wide array of complex organic molecules. The strategic placement of the bromine atoms, ortho and meta to the activating amino group, allows for regioselective functionalization. This unique substitution pattern makes it an attractive building block in drug discovery programs targeting kinases, proteases, and other enzymes, as well as in the development of novel organic electronic materials. The amino group itself can be a site for further modification or can be transformed into other functionalities, expanding the synthetic possibilities.
Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through the direct bromination of 4-methylaniline (p-toluidine). However, the high reactivity of the aniline can lead to over-bromination and the formation of undesired isomers.[1] A more controlled approach involves the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection.
Protocol 1: Synthesis of this compound from p-Toluidine
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-toluidine (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction to cool to room temperature, then pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated N-(4-methylphenyl)acetamide by filtration, wash with cold water, and dry.
Step 2: Dibromination of N-(4-methylphenyl)acetamide
-
Dissolve the dried N-(4-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.
-
Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise while maintaining the temperature at 0-5 °C.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield N-(2,5-dibromo-4-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(2,5-dibromo-4-methylphenyl)acetamide
-
To the crude N-(2,5-dibromo-4-methylphenyl)acetamide, add a mixture of concentrated hydrochloric acid and ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain crude this compound.
-
Purify the product by recrystallization from a mixture of ethanol and water to obtain colorless needles.[3][4]
| Step | Key Reagents | Typical Yield | Purity (by HPLC) |
| Acetylation | p-Toluidine, Acetic Anhydride | >95% | >98% |
| Dibromination | N-(4-methylphenyl)acetamide, NBS | 80-90% | >95% |
| Hydrolysis | N-(2,5-dibromo-4-methylphenyl)acetamide, HCl | 85-95% | >99% (after recrystallization) |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the this compound scaffold are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures by coupling an organohalide with a boronic acid or ester.[5][6] This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[7]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) can offer higher activity and broader substrate scope.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.[5]
dot
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Monofunctionalization via Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or vinyl boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Note on Regioselectivity: Monofunctionalization typically occurs at the more sterically accessible 5-position. To achieve functionalization at the 2-position, protection of the amino group may be necessary to direct the reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[11]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][10]
dot
Caption: Buchwald-Hartwig Amination Workflow.
Protocol 3: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XantPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Coupling Partner | Catalyst System | Base | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 75-85% |
| 3-Pyridylboronic acid | PdCl₂(dppf) | K₃PO₄ | 70-80% |
| Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | 80-90% |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 65-75% |
Transformation of the Amino Group: The Sandmeyer Reaction
The amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via the Sandmeyer reaction.[12][13] This allows for the synthesis of derivatives where the amino group is replaced by halogens, cyano, hydroxyl, and other functionalities.[14]
The Core of the Sandmeyer Reaction: The reaction proceeds through the formation of an aryl radical from the diazonium salt, catalyzed by a copper(I) salt.[12][13] This radical then reacts with the counter-ion of the copper salt to form the final product.
Protocol 4: Sandmeyer Reaction for Cyanation
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield 2,5-Dibromo-4-methylbenzonitrile.
Conclusion and Future Directions
The synthetic routes detailed in this guide provide a robust toolkit for the functionalization of this compound. The strategic application of modern cross-coupling reactions and classical transformations of the amino group opens up a vast chemical space for the design and synthesis of novel molecules. Future research in this area may focus on the development of more sustainable and efficient catalytic systems, as well as the exploration of chemo- and regioselective difunctionalization of the dibromo scaffold to create even more complex and diverse molecular architectures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 3. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed C-N Coupling with 2,5-Dibromo-4-methylaniline
A Technical Guide for Researchers in Organic Synthesis and Drug Development
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structural motifs found in a vast array of bioactive molecules, approved drugs, and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of these crucial compounds, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[1][2] This application note provides a detailed technical guide for the palladium-catalyzed C-N coupling of a specific and functionally rich substrate: 2,5-Dibromo-4-methylaniline. The presence of two bromine atoms offers the potential for selective mono- or di-amination, making it a valuable building block for the synthesis of complex molecular architectures.
Understanding the Core Reaction: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][3] A general understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[4][5]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing a weakly bound ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl product is released from the palladium center, regenerating the active Pd(0) catalyst.[6]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and the final reductive elimination steps.[6]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: Mono-N-Arylation of this compound
This protocol details a general procedure for the selective mono-amination of this compound. The regioselectivity of the reaction, i.e., which bromine atom reacts, can be influenced by steric and electronic factors. Generally, the bromine atom at the 2-position is more sterically hindered by the adjacent methyl and amino groups, which may favor reaction at the 5-position. However, the specific outcome can be ligand-dependent.[7][8]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | --- |
| Amine | ≥98% | Commercially available | Should be purified if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | A common palladium precursor. |
| XPhos | ≥98% | Commercially available | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially available | A strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially available | Should be deoxygenated before use. |
| Schlenk flask or sealed vial | --- | --- | For inert atmosphere conditions. |
| Magnetic stirrer and hotplate | --- | --- | --- |
| Nitrogen or Argon gas | High purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow
Caption: A flowchart illustrating the key steps in the palladium-catalyzed C-N coupling protocol.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations. The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for deprotonating the amine nucleophile, forming the key palladium-amido intermediate. Weaker bases may result in incomplete conversion or slower reaction rates.
-
Solvent: Anhydrous and deoxygenated toluene is a common solvent for this reaction as it is relatively non-polar and has a suitable boiling point for the required reaction temperatures. The absence of water and oxygen is crucial to prevent catalyst deactivation.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical for catalytic activity.
Self-Validating Systems and Troubleshooting
A successful protocol should be self-validating. Here are some key checkpoints and potential troubleshooting steps:
| Observation | Potential Cause | Suggested Action |
| No reaction or low conversion | Inactive catalyst | Ensure anhydrous and deoxygenated conditions. Use fresh reagents. |
| Insufficiently strong base | Consider using a stronger base like LiHMDS. | |
| Sterically hindered amine | Increase reaction temperature or time. Screen alternative ligands (e.g., RuPhos, BrettPhos). | |
| Formation of side products | Hydrodehalogenation | Ensure the absence of water. |
| Homocoupling of the amine | Use a slight excess of the aryl halide. | |
| Poor regioselectivity | Ligand effects | Screen different ligands to influence the selectivity. |
Applications in Drug Development
The ability to selectively introduce nitrogen-containing fragments onto a scaffold like this compound is of significant interest in medicinal chemistry. The resulting products can serve as intermediates for the synthesis of complex heterocyclic systems or as final compounds in their own right. The aniline moiety is a common feature in many approved drugs, and the ability to functionalize it in a controlled manner is a valuable tool for lead optimization and the generation of compound libraries for screening.[9][10] For instance, halogenated anilines are important building blocks for creating active pharmaceutical ingredients (APIs).[11]
Conclusion
The palladium-catalyzed C-N coupling of this compound is a robust and versatile transformation that provides access to a wide range of valuable N-aryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology for the synthesis of complex molecules with applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this important reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. nbinno.com [nbinno.com]
Application Notes & Protocols: Strategic Synthesis of Organometallic Compounds from 2,5-Dibromo-4-methylaniline for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromo-4-methylaniline is a highly versatile and strategically important scaffold in modern organic synthesis and medicinal chemistry. Its distinct electronic and steric properties, stemming from the ortho- and meta-bromo substituents relative to the activating amino group, allow for selective functionalization and the generation of a diverse array of organometallic intermediates. This guide provides an in-depth exploration of the preparation of key organometallic compounds from this precursor, including organolithium, organoboron, and organotin reagents. Furthermore, it details their subsequent application in robust, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations. The protocols herein are designed to be self-validating, with a strong emphasis on the mechanistic rationale behind experimental choices, empowering researchers to construct complex molecular architectures for the development of novel therapeutic agents.
Introduction: The Strategic Value of this compound
In the landscape of pharmaceutical development, the ability to rapidly synthesize and diversify complex molecular scaffolds is paramount. Halogenated anilines, such as this compound, serve as invaluable starting materials due to their inherent reactivity and potential for selective chemical modification.[1] The presence of two bromine atoms at electronically and sterically distinct positions, alongside a nucleophilic and directing amino group, offers multiple handles for synthetic manipulation.
This document serves as a senior application scientist's guide to harnessing the synthetic potential of this compound. We will move beyond simple procedural lists to provide a deep dive into the causality of experimental design, ensuring that researchers can not only replicate these protocols but also adapt them for their unique molecular targets. The focus is on creating stable and reactive organometallic intermediates, which are the linchpins for powerful carbon-carbon and carbon-nitrogen bond-forming reactions that form the bedrock of modern drug discovery.[2][3]
Preparation of Key Organometallic Intermediates
The transformation of the C-Br bond into a C-Metal bond is a foundational step. The choice of metal dictates the subsequent reactivity and application of the resulting organometallic reagent.
Organolithium Reagents via Halogen-Metal Exchange
The generation of an organolithium species via halogen-metal exchange is one of the most effective methods for activating the aryl halide. This reaction is kinetically controlled and must be performed at very low temperatures to prevent side reactions.[4] The bromine at the 2-position (ortho to the amine) is generally more sterically hindered, but the directing effect of the aniline nitrogen can influence which bromine reacts. However, the greater steric hindrance and the potential for coordination of the organolithium reagent to the nitrogen often favors exchange at the less hindered 5-position. The acidic N-H proton of the aniline will also be deprotonated, requiring at least two equivalents of the organolithium reagent.
Protocol 1: Synthesis of (2,5-Dibromo-4-methylphenyl)lithium Intermediate
-
Safety Note: Organolithium reagents such as n-butyllithium (n-BuLi) are pyrophoric and moisture-sensitive. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is typically rapid. The resulting slurry can be used directly in the next step.
Causality and Experimental Rationale:
-
Two Equivalents of n-BuLi: The first equivalent deprotonates the acidic N-H proton of the aniline group, forming a lithium amide. The second equivalent performs the halogen-metal exchange at one of the C-Br bonds.[4]
-
Low Temperature (-78 °C): This is critical to prevent the highly reactive organolithium intermediate from undergoing side reactions, such as elimination to form a benzyne intermediate or reaction with the THF solvent.[5]
Organoboron Reagents for Suzuki-Miyaura Coupling
The organolithium intermediate is a powerful nucleophile that can be quenched with an electrophile to form other useful organometallic reagents. Reacting it with a trialkyl borate, followed by acidic workup, yields a boronic acid or its ester derivative, a key component for Suzuki-Miyaura cross-coupling reactions.[6][7]
Protocol 2: Synthesis of (5-Bromo-2-amino-4-methylphenyl)boronic Acid
-
Prerequisite: Prepare the organolithium intermediate as described in Protocol 1 .
-
Borate Addition: To the freshly prepared organolithium slurry from Protocol 1 at -78 °C, add triisopropyl borate (1.2 eq) dropwise via syringe.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Workup: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (aq) until the pH is ~2.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can often be used directly or purified by crystallization or column chromatography.
Data Summary for Intermediate Preparation
| Reagent Type | Key Reagents | Solvent | Temperature | Key Considerations |
| Organolithium | n-BuLi (2.2 eq) | THF | -78 °C | Strictly anhydrous/anaerobic conditions. |
| Organoboron | Organolithium, Triisopropyl borate | THF | -78 °C to RT | Acidic workup is required to hydrolyze the borate ester. |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true power of converting this compound into organometallic reagents lies in their use in cross-coupling reactions to build molecular complexity. These reactions are cornerstones of pharmaceutical synthesis.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond by coupling an organoboron compound with an organohalide.[6] Here, we can use the remaining C-Br bond on our newly synthesized boronic acid for further functionalization.
Protocol 3: Suzuki Coupling of (5-Bromo-2-amino-4-methylphenyl)boronic Acid
-
Setup: In a reaction vial, combine (5-Bromo-2-amino-4-methylphenyl)boronic acid (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction can be performed directly on this compound, often showing selectivity for one bromine over the other under controlled conditions.
Protocol 4: Mon-alkynylation of this compound
-
Setup: To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst such as CuI (0.05 eq).
-
Reagents: Add the terminal alkyne (1.1 eq) and a suitable solvent like THF or DMF.
-
Base: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.
Mechanistic Rationale: The Sonogashira reaction involves two interconnected catalytic cycles.[8] The palladium cycle is similar to other cross-couplings, while a copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling an aryl halide with an amine.[2][11][12] This is exceptionally useful for building molecules with diarylamine or aryl-alkyl-amine motifs, which are common in pharmaceuticals.
Protocol 5: Mono-amination of this compound
-
Setup: In a glovebox, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., G3-Xantphos, 0.02 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Solvent: Add an anhydrous, apolar solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C for 4-24 hours.
-
Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify the product using column chromatography.
Causality and Experimental Rationale:
-
Ligand Choice: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or BrettPhos are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.[11][13]
-
Strong Base: A strong base like NaOtBu is necessary to deprotonate the amine nucleophile, forming the active amide species for the catalytic cycle.[11]
Summary of Cross-Coupling Applications
| Reaction | Bond Formed | Key Reagents | Catalyst System |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl boronic acid, Base | Pd(PPh₃)₄ or similar Pd(0) |
| Sonogashira | C(sp²)-C(sp) | Terminal alkyne, Amine base | Pd(II)/Pd(0) + Cu(I) co-catalyst |
| Buchwald-Hartwig | C(sp²)-N | Amine, Strong base | Pd(0) + Bulky phosphine ligand |
Troubleshooting and Selectivity Considerations
-
Low Yields in Lithiation: Often due to moisture or oxygen contamination. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Homocoupling in Suzuki Reactions: Can occur if the oxidative addition is slow or if oxygen is present. Degassing the solvent thoroughly before adding the catalyst can mitigate this.
-
Poor Selectivity: Functionalizing one bromine over the other can be challenging. Steric hindrance at the 2-position and electronic effects can be exploited. Reactions run at lower temperatures or with bulkier catalysts may favor reaction at the less-hindered 5-position. The amino group can be protected (e.g., as an amide) to alter its directing effects and prevent side reactions.
-
Catalyst Poisoning: The aniline group can sometimes coordinate to the palladium center and inhibit catalysis. Using specialized ligands or running the reaction at higher temperatures can often overcome this.
Conclusion
This compound stands out as a powerful and adaptable building block for complex molecule synthesis. Through straightforward and reliable protocols to generate organometallic intermediates, researchers can access a wide range of palladium-catalyzed cross-coupling reactions. Understanding the mechanistic principles behind these transformations allows for rational troubleshooting and optimization, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chemrxiv.org [chemrxiv.org]
Application Note & Protocol Guide: 2,5-Dibromo-4-methylaniline in Advanced Materials Synthesis
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 2,5-Dibromo-4-methylaniline in materials science. It details its use as a versatile building block for the synthesis of high-performance conductive polymers and functional organic semiconductors. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for key synthetic procedures, including oxidative polymerization and palladium-catalyzed cross-coupling reactions. Included are detailed characterization methods, data interpretation insights, and process visualization diagrams to ensure reproducible and reliable results in a research setting.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic amine that serves as a critical starting material in the field of organic electronics and materials science. Its chemical structure is unique in that it possesses multiple reactive sites that can be selectively addressed to build complex molecular architectures.
-
Amino Group (-NH₂): This primary amine is a potent nucleophile and can be readily oxidized. This reactivity is the cornerstone for the synthesis of polyaniline-type conductive polymers, where the nitrogen atoms form the backbone of the conjugated system.
-
Bromo Groups (-Br): The two bromine atoms, positioned ortho and meta to the amine, are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the precise installation of various aromatic or vinyl groups, extending the π-conjugated system and tuning the optoelectronic properties of the final molecule.
-
Methyl Group (-CH₃): The methyl group provides increased solubility in organic solvents for both the monomer and the resulting polymers or oligomers, which is a significant advantage for solution-based processing and device fabrication.
This combination of reactive sites makes this compound a powerful precursor for creating materials with tailored properties for applications including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and chemical sensors.
Application I: Synthesis of Poly(this compound) - A Soluble Conductive Polymer
The synthesis of substituted polyanilines is a key area of research for developing processable conductive materials. The direct chemical oxidative polymerization of this compound yields a polymer with enhanced solubility, allowing for easier characterization and device fabrication compared to unsubstituted polyaniline.
Mechanism and Rationale
The polymerization proceeds via an oxidative radical-cation mechanism. An oxidizing agent, typically ammonium persulfate (APS), abstracts an electron from the aniline monomer to form a radical cation. This species then couples with another radical cation, leading to chain propagation. The reaction is performed in an acidic medium (e.g., HCl) to protonate the imine nitrogens in the growing polymer chain, which is essential for achieving the conductive emeraldine salt form. The methyl and bromo substituents sterically hinder excessive cross-linking and improve the polymer's solubility in solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
Workflow for Chemical Oxidative Polymerization
Caption: Workflow for the synthesis of Poly(this compound).
Detailed Experimental Protocol
Materials:
-
This compound (1.0 g, 3.77 mmol)
-
Ammonium persulfate (APS) (0.86 g, 3.77 mmol)
-
Hydrochloric acid (1 M)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution: In a 100 mL round-bottom flask, dissolve 1.0 g (3.77 mmol) of this compound in 40 mL of 1 M HCl. Place the flask in an ice bath and stir until the temperature equilibrates to 0-5 °C.
-
Oxidant Solution: In a separate beaker, dissolve 0.86 g (3.77 mmol) of ammonium persulfate in 20 mL of 1 M HCl.
-
Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes using a dropping funnel. The reaction mixture will gradually turn from colorless to dark green, indicating the formation of the conductive polymer.
-
Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 24 hours to ensure high molecular weight.
-
Isolation: Collect the dark green precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the precipitate thoroughly with 100 mL of 1 M HCl to remove any unreacted monomer and oligomers. Follow this with a wash using 100 mL of methanol to remove the oxidant and other impurities.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours. The expected yield is typically 80-90%.
Characterization
-
FT-IR Spectroscopy: To confirm the polymer structure, look for characteristic peaks corresponding to C=C stretching of the quinoid and benzenoid rings (~1580 and 1490 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-H out-of-plane bending (~820 cm⁻¹).
-
UV-Vis Spectroscopy: Dissolve a small amount of the polymer in NMP. The spectrum should show characteristic absorptions for the emeraldine salt form, typically with two polaronic peaks around 420 nm and >800 nm.
-
Conductivity Measurement: Press the dried polymer powder into a pellet. Use a four-point probe setup to measure the DC conductivity. Expected values for the protonated form can range from 10⁻³ to 10⁻¹ S/cm.
Application II: Precursor for OLED Emitters via Suzuki Coupling
The dibromo functionality of this compound is ideal for building larger, well-defined conjugated molecules for OLED applications through palladium-catalyzed Suzuki coupling. This reaction allows for the formation of C-C bonds between the dibromoaniline core and various boronic acids, enabling precise tuning of the emission color and efficiency.
Mechanism and Rationale
The Suzuki coupling reaction cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The aryl group from the boronic acid (in the form of a boronate ester) is transferred to the palladium center, displacing the halide. A base (e.g., K₂CO₃) is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
By performing a double Suzuki coupling, complex, non-symmetric molecules can be built. The choice of boronic acid directly dictates the photophysical properties of the final product. For example, coupling with pyreneboronic acid can yield a blue-emitting material.
Synthetic Route via Double Suzuki Coupling
Caption: General workflow for a double Suzuki coupling reaction.
Detailed Experimental Protocol
Materials:
-
This compound (265 mg, 1.0 mmol)
-
Pyrene-1-boronic acid (541 mg, 2.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (552 mg, 4.0 mmol)
-
Toluene (20 mL)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
Procedure:
-
Inert Atmosphere: To a 100 mL Schlenk flask, add this compound (1.0 mmol), pyrene-1-boronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (4.0 mmol).
-
Degassing: Seal the flask with a septum, and cycle between vacuum and nitrogen gas backfill three times to ensure an inert atmosphere. This is critical to prevent the degradation of the Pd(0) catalyst.
-
Solvent Addition: Add the solvents (Toluene, Ethanol, and water) via syringe. The mixture should be a heterogeneous slurry.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Add 30 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,5-di(pyren-1-yl)-4-methylaniline.
Characterization & Data
The final product should be characterized to confirm its structure and purity before device fabrication.
| Characterization Technique | Purpose & Expected Outcome |
| ¹H and ¹³C NMR | Confirm the molecular structure. Expect disappearance of the C-Br signals in ¹³C NMR and the appearance of signals corresponding to the pyrene protons. |
| Mass Spectrometry | Verify the molecular weight of the final compound. |
| UV-Vis & Photoluminescence | Determine the absorption and emission properties. The synthesized compound is expected to show strong absorption in the UV region and exhibit blue fluorescence (emission peak ~450-470 nm) in solution. |
| Cyclic Voltammetry | To determine the HOMO/LUMO energy levels, which are critical parameters for designing efficient OLED devices. |
Safety and Handling
-
This compound: Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ammonium Persulfate: Strong oxidizer. Avoid contact with combustible materials.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Solvents: Toluene and methanol are flammable and toxic. Use in a fume hood away from ignition sources.
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,5-Dibromo-4-methylaniline Synthesis
This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of 2,5-Dibromo-4-methylaniline. It provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges and improve reaction outcomes.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-methylaniline (p-toluidine) with bromine. The amino (-NH2) and methyl (-CH3) groups on the p-toluidine ring direct the incoming bromine atoms. The strongly activating amino group directs ortho and para, while the weakly activating methyl group also directs ortho and para. In p-toluidine, the para position relative to the amino group is blocked by the methyl group, leading to bromination at the ortho positions (2 and 6). However, achieving high selectivity for the 2,5-dibromo isomer over other brominated products requires careful control of the reaction conditions.[1]
A standard laboratory procedure involves the direct bromination of p-toluidine using elemental bromine in a solvent like glacial acetic acid.[1] The reaction is exothermic and requires careful temperature control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges encountered during the synthesis of this compound, offering explanations and practical solutions.
Question 1: My reaction is producing a mixture of mono-, di-, and poly-brominated products, leading to a low yield of the desired 2,5-dibromo isomer. How can I enhance selectivity?
Answer:
Poor selectivity is a common issue in the bromination of highly activated aromatic rings like p-toluidine. The formation of multiple brominated species is often a result of the high reactivity of the starting material.[1][2] Here are several strategies to improve selectivity:
-
Stoichiometric Control: The molar ratio of bromine to p-toluidine is a critical parameter. While a 2:1 molar ratio is theoretically required for dibromination, using a slight excess of p-toluidine or adding the bromine in portions can help prevent over-bromination.[3]
-
Temperature Management: Electrophilic aromatic substitution is an exothermic reaction. Lowering the reaction temperature, for instance to between -10 and 10°C, can slow down the reaction kinetics and reduce the formation of polysubstituted byproducts.[4]
-
Controlled Bromine Addition: Adding the bromine dropwise, or as a solution in a solvent like acetic acid, over a period of time helps to maintain a low concentration of the electrophile and control the reaction exotherm.[1] This minimizes localized high concentrations of bromine that can lead to undesired side reactions.
| Parameter | Recommendation | Rationale |
| Bromine:p-Toluidine Ratio | ~2:1 (slight excess of amine) | Minimizes over-bromination. |
| Reaction Temperature | 0-10°C | Reduces reaction rate and improves selectivity.[4] |
| Bromine Addition | Slow, dropwise addition | Prevents localized high concentrations of bromine. |
Question 2: I'm observing the formation of dark, tarry byproducts in my reaction mixture. What is the cause and how can it be prevented?
Answer:
The formation of dark, tarry materials is often due to oxidative side reactions. Anilines are susceptible to oxidation, especially in the presence of a strong oxidizing agent like bromine.[2]
-
Protection of the Amino Group: A highly effective method to prevent oxidation and control regioselectivity is to protect the amino group. Acetylation of p-toluidine to form N-acetyl-p-toluidine is a common strategy.[4][5] The acetamido group is less activating than the amino group, which reduces the propensity for oxidation and over-bromination. The synthesis then proceeds through bromination of the protected intermediate, followed by deprotection (hydrolysis) to yield the final product.[4][5]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize oxidation by atmospheric oxygen.
Question 3: The reaction seems to have stalled with low conversion of the starting material. What are the potential reasons?
Answer:
A stalled reaction can be attributed to several factors:
-
Reagent Quality: Ensure the purity of both the p-toluidine and the brominating agent. Bromine can react with moisture, so using a fresh, dry source is recommended.
-
Incomplete Dissolution: If the starting material is not fully dissolved in the solvent, the reaction will be slow and incomplete. p-Toluidine is soluble in various organic solvents like ethanol, ether, and acetone.[7]
-
Precipitation of Reactants: The formation of insoluble salts, such as the hydrobromide salt of the aniline, can remove the reactant from the solution and halt the reaction.
Question 4: How can I effectively purify the final product to remove persistent impurities?
Answer:
Common impurities include regioisomers (like 2,6-dibromo-4-methylaniline), unreacted starting material, and mono-brominated intermediates.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent for recrystallization is a solution of 80% ethanol and 20% distilled water.[8][9][10]
-
Column Chromatography: For more challenging separations, especially to remove isomers, silica gel column chromatography is a powerful technique.[11] A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexanes, can be employed to separate the components.
Frequently Asked Questions (FAQs)
Q1: What is the function of acetic acid in this bromination reaction?
A1: Glacial acetic acid is a commonly used solvent in this synthesis.[1] It can dissolve both p-toluidine and bromine, and it can also help to moderate the reaction by protonating the amino group to a certain extent, which slightly deactivates the aromatic ring and can help prevent over-bromination.
Q2: Are there safer alternatives to using elemental bromine?
A2: Yes, elemental bromine is hazardous and corrosive.[3] N-Bromosuccinimide (NBS) is a widely used solid brominating agent that is easier and safer to handle.[12][13] Other alternatives include generating bromine in situ from reagents like ammonium bromide and hydrogen peroxide.[14]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. By comparing the reaction mixture to the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
Q4: What are the essential safety precautions when working with bromine?
A4: All work with elemental bromine must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of spills.
Visualizations
Reaction Scheme: Synthesis of this compound
References
- 1. japsr.in [japsr.in]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 4. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,5-Dibromo-4-methylaniline by Recrystallization
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2,5-Dibromo-4-methylaniline via recrystallization. It addresses common challenges and frequently asked questions, grounding its advice in established scientific principles to ensure reliable and reproducible outcomes.
I. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section tackles specific problems that may arise during the recrystallization of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: The crude this compound fails to dissolve in the hot solvent.
Possible Causes and Solutions:
-
Insufficient Solvent: The most common reason for incomplete dissolution is using too little solvent. Recrystallization relies on the principle of dissolving the solute in a minimum amount of hot solvent to ensure the solution is saturated upon cooling.[1][2]
-
Solution: Gradually add small portions of the hot solvent to the heated mixture containing your crude product until it completely dissolves. It is crucial to add the minimum amount of boiling solvent to create a saturated solution, as excess solvent will lead to poor recovery of the purified compound.[2][3]
-
-
Inappropriate Solvent Choice: The selected solvent may not have adequate solvating power for this compound, even at elevated temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[4][5]
-
Solution: If the compound remains insoluble even after adding a significant amount of hot solvent, a different solvent or a mixed-solvent system is necessary. Refer to the solvent selection table below for guidance.
-
-
Presence of Insoluble Impurities: The crude material may contain impurities that are insoluble in the chosen solvent.
-
Solution: If the bulk of your compound has dissolved but some particulate matter remains, this indicates the presence of insoluble impurities. These should be removed by hot gravity filtration before allowing the solution to cool.[4]
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
"Oiling out" is the separation of the solute from the solution as a liquid rather than a solid.[6] This is problematic because the liquid droplets often trap impurities, hindering purification.[6][7]
Possible Causes and Solutions:
-
High Concentration of Impurities: Significant amounts of impurities can depress the melting point of the solute, causing it to separate as a liquid at a temperature where it is still molten.[6][7] The melting point of pure this compound is a key parameter to consider.
-
Solution 1: Reheat the solution and add more solvent to decrease the saturation temperature.[6] This may keep the compound dissolved until the solution cools to a temperature below its melting point.
-
Solution 2: If colored impurities are present, consider adding activated charcoal to the hot solution before filtration to adsorb them.[6][8]
-
-
Solution is Too Concentrated, Leading to Rapid Precipitation: If the solution is supersaturated, the compound may crash out of solution too quickly at a temperature above its melting point.[6]
-
Inherent Properties of the Compound/Solvent System: The melting point of this compound might be lower than the boiling point of the chosen solvent.
-
Solution: Select a solvent with a lower boiling point or employ a mixed-solvent system. For instance, a two-solvent system can be used where the compound is soluble in one solvent and insoluble in the other.[9]
-
Issue 3: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.
Possible Causes and Solutions:
-
Solution is Not Saturated (Too Much Solvent Used): This is a frequent cause of poor or no crystal yield.[2]
-
Solution 1: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[3][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Add a "seed crystal" of the crude this compound to the cooled solution.[7] This provides a template for crystal formation.
-
Solution 3: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute, then allow it to cool again.[7]
-
-
Very Slow Crystallization Kinetics: Some compounds are slow to crystallize.
-
Solution: Be patient. Allow the solution to stand undisturbed for a longer period. Sometimes, leaving it overnight in a cold environment can promote crystallization.
-
Issue 4: The recrystallization yield is very low.
Possible Causes and Solutions:
-
Excessive Solvent Usage: As mentioned previously, using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.[2]
-
Solution: To recover more product, you can perform a "second crop" crystallization by concentrating the mother liquor (boiling off some solvent) and cooling it again.[6]
-
-
Premature Crystallization During Hot Filtration: If hot filtration was performed, the compound may have started to crystallize in the funnel, leading to product loss.
-
Solution: To prevent this, use a pre-warmed funnel and flask for the filtration and add a slight excess of hot solvent before filtering to ensure the compound remains in solution.[10] This excess solvent can then be boiled off before cooling.
-
-
Washing Crystals with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of the purified product.[2]
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
The ideal solvent for recrystallization should exhibit the following characteristics[11][12]:
-
High solubility for this compound at high temperatures and low solubility at low temperatures.[4]
-
It should either dissolve impurities well at all temperatures or not at all.
-
The solvent should be chemically inert and not react with the compound.[11]
-
It should be volatile enough to be easily removed from the purified crystals.[5]
A good starting point is to test the solubility of a small amount of the crude material in various solvents in test tubes.
Solvent Selection Table for Aromatic Amines (General Guidance)
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Generally, aromatic amines have low solubility in water, but this can be advantageous for creating a large solubility differential with temperature. |
| Ethanol | Medium | 78 | A common and effective solvent for many organic compounds. A mixture with water is often used. |
| Methanol | Medium | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | Medium-Low | 77 | A good choice for moderately polar compounds. |
| Toluene | Low | 111 | Often effective for less polar aromatic compounds and can lead to well-formed crystals.[13] |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as an "anti-solvent" in a mixed-solvent system due to the low solubility of polar compounds. |
Note: For a related compound, 2,6-Dibromo-4-methylaniline, a mixture of 80% ethanol and 20% water has been successfully used for recrystallization.[14][15] This suggests that an ethanol/water mixture could be a promising system for this compound as well.
Q2: What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent recrystallization is employed when no single solvent meets the criteria for a good recrystallization solvent.[1] This technique uses two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[9][16]
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.[17]
-
Add the hot "bad" solvent dropwise until the solution becomes faintly cloudy (turbid).[16][17] This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[16][17]
-
Allow the solution to cool slowly to induce crystallization.[1]
Q3: What is the purpose of hot gravity filtration?
Hot gravity filtration is used to remove insoluble impurities from the hot, saturated solution before it is cooled.[4] This is a critical step if you observe solid material that does not dissolve even after adding a sufficient amount of boiling solvent. It is important to keep the solution hot during this process to prevent the desired compound from crystallizing prematurely.
Q4: How does the cooling rate affect the purity and size of the crystals?
Slow cooling is crucial for obtaining large, high-purity crystals.[1][4] Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice and leading to the formation of small, often less pure, crystals.[3] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields the best results.[3]
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a general workflow. The choice of solvent and specific volumes will need to be determined experimentally.
-
Solvent Selection: In a test tube, add approximately 50 mg of crude this compound. Add a potential solvent dropwise at room temperature to check for insolubility. If insoluble, heat the mixture to the solvent's boiling point and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[5]
-
Drying: Allow the crystals to dry completely in the funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator.[10]
IV. Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A workflow diagram for the recrystallization of this compound.
V. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from --INVALID-LINK--
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from --INVALID-LINK--
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--
-
BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Unknown. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
International Union of Crystallography. (2022, June 7). 2,6-Dibromo-4-methylaniline. Retrieved from --INVALID-LINK--
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mt.com [mt.com]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Dibromoanilines
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are tackling the unique challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2,6-dibromoanilines. These substrates are notorious for their low reactivity, but with a rational, mechanistically-driven approach, high yields and robust performance are achievable. This document moves beyond simple protocols to explain the why behind each experimental choice, empowering you to troubleshoot and optimize your specific system effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the Suzuki coupling of sterically hindered dibromoanilines.
Q1: I have no or very low conversion (<10%) of my dibromoaniline starting material. What are the primary causes?
This is the most common failure mode and almost always points to an issue with the initial, rate-limiting oxidative addition step. The two ortho-bromo substituents, combined with the electron-donating nature of the aniline, create a sterically shielded and electronically deactivated C-Br bond.
Probable Causes & Recommended Actions:
-
Ineffective Catalyst System: The combination of palladium source and ligand is paramount. Standard ligands like PPh₃ are often ineffective for this transformation.[1]
-
Solution: Employ a catalyst system specifically designed for sterically demanding substrates. Your first choice should be a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) paired with a modern palladium precatalyst (e.g., a G3 or G4 palladacycle).[1][2][3] These ligands create a coordinatively unsaturated, electron-rich Pd(0) center that is reactive enough to engage the hindered C-Br bond, and their bulk facilitates the final reductive elimination step.[4][5]
-
-
Insufficient Thermal Energy: The activation barrier for oxidative addition into a hindered C-Br bond is high.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure rigorous degassing of all solvents, reagents, and the reaction vessel.[1] A common method is to sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before use and to assemble the reaction under a positive pressure of inert gas.
-
Q2: My reaction stalls at the mono-arylated product. How can I drive the reaction to completion for the di-substituted product?
This indicates that the first coupling is successful, but the second is significantly more challenging. The newly introduced aryl group adds even more steric bulk around the remaining C-Br bond, making the second oxidative addition extremely difficult.
Probable Causes & Recommended Actions:
-
Steric Deactivation: The catalyst system may not be robust enough for the second, more demanding coupling.
-
Solution 1: Increase catalyst loading. While 1-2 mol% is typical, pushing it to 3-5 mol% for the second coupling can be effective.
-
Solution 2: Switch to an even more effective ligand system. Ligands like AntPhos or BI-DIME have been specifically developed for synthesizing tetra-ortho-substituted biaryls and may provide the necessary reactivity.[5][7][8]
-
-
Insufficient Reaction Time/Temperature: The kinetics of the second coupling are much slower.
-
Solution: After confirming the formation of the mono-adduct (e.g., by TLC or LCMS), consider increasing the temperature by another 10-20 °C and extending the reaction time significantly (24-48 hours).
-
Q3: I am observing significant protodeboronation (my boronic acid is being replaced by hydrogen). What causes this and how can I stop it?
Protodeboronation is the hydrolysis of the C-B bond and is a common side reaction, especially at elevated temperatures in the presence of water and a strong base.
Probable Causes & Recommended Actions:
-
Harsh Basic/Aqueous Conditions: The combination of a strong base, water, and high temperature accelerates the decomposition of the boronic acid.
-
Solution 1: Use a boronic ester, such as a pinacol boronate (Bpin). These are generally more stable towards hydrolysis than the corresponding boronic acids.[1]
-
Solution 2: Switch to anhydrous conditions. Using a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) in a dry solvent like dioxane or 2-MeTHF can suppress this side reaction.[1]
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the harsh conditions for longer, increasing the likelihood of decomposition.
Q4: My main side product is the homocoupling of my boronic acid. Why is this happening?
This side reaction, often called Glaser coupling, is typically caused by the presence of oxygen, which can mediate the oxidation and coupling of the boronic acid.
Probable Cause & Recommended Action:
-
Oxygen Contamination: The most likely culprit is insufficient degassing.
-
Solution: Re-evaluate your inert atmosphere technique. Sparge all solvents, including any water used in a biphasic system, thoroughly with argon or nitrogen.[1] Use Schlenk techniques or a glovebox for the highest fidelity. Ensure the inert gas line has an oxygen trap.
-
Frequently Asked Questions (FAQs)
Q: Why are bulky, electron-rich phosphine ligands so critical for this specific transformation?
A: The success of the Suzuki coupling for hindered substrates hinges on balancing the key steps of the catalytic cycle.[10]
-
Facilitating Oxidative Addition: Electron-rich ligands (like those with cyclohexyl or t-butyl groups) increase the electron density on the palladium center. This makes the Pd(0) more nucleophilic and enhances its ability to react with the electrophilic C-Br bond, overcoming the electronic deactivation from the aniline group.[4]
-
Promoting Reductive Elimination: Bulky ligands create significant steric crowding around the palladium center in the diarylpalladium(II) intermediate. This crowding is relieved during reductive elimination, where the two aryl groups are joined, and the C-C bond is formed. Therefore, steric bulk accelerates this final, product-forming step.[1][4]
Caption: Role of Ligands in Key Catalytic Steps.
Q: What are the advantages of using a palladium precatalyst (e.g., XPhos Pd G3) over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃?
A: While traditional palladium sources are effective, modern palladacycle precatalysts offer superior performance and reliability for challenging reactions.[2][11]
-
Trustworthiness: Precatalysts provide a well-defined, air-stable source of palladium with a fixed ligand:palladium ratio. This ensures the efficient and reproducible generation of the active LPd(0) species in solution.[1]
-
Expertise: With sources like Pd(OAc)₂, the reduction to the active Pd(0) can be inefficient or lead to the formation of palladium black (inactive nanoparticles). Precatalysts are designed to cleanly generate the active catalyst upon activation by the base, leading to higher turnover numbers and more consistent results.[2]
Q: How do I select the optimal base and solvent system?
A: The base and solvent work in concert to facilitate the transmetalation step. The base activates the organoboron species, while the solvent must solubilize both the organic substrates and the inorganic base.[12][13]
-
Base Selection: For hindered substrates, a moderately strong base is needed.
-
K₂CO₃: A good starting point, often used in aqueous mixtures.[14]
-
K₃PO₄: A stronger, non-nucleophilic base. It is an excellent choice for anhydrous conditions and can help suppress protodeboronation.[1]
-
Cs₂CO₃: A very strong and highly soluble base, often providing the best results in difficult cases, but it is more expensive.
-
-
Solvent Selection:
-
Aqueous Mixtures (e.g., Dioxane/H₂O, 2-MeTHF/H₂O): These are excellent for solubilizing inorganic bases like K₂CO₃ or Cs₂CO₃ and often accelerate the reaction.[12][15]
-
Anhydrous Polar Aprotic (e.g., Dioxane, Toluene, 2-MeTHF): These are preferred when using K₃PO₄ or when water-sensitive functional groups are present. They are the best choice to minimize protodeboronation.[11][15]
-
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
common side products in the synthesis of 2,5-Dibromo-4-methylaniline
Welcome to the technical support center for the synthesis of 2,5-Dibromo-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, troubleshoot unexpected results, and ensure the integrity of your final product.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, primarily involves the electrophilic bromination of 4-methylaniline (p-toluidine). The core challenge in this synthesis lies in controlling the regioselectivity of the bromination reaction. The starting material possesses two activating groups, the amino (-NH₂) and the methyl (-CH₃) group, which direct incoming electrophiles to specific positions on the aromatic ring. The interplay of their directing effects, coupled with the high reactivity of the aniline ring, can lead to a mixture of isomeric and over-brominated side products. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of dibromo-isomers. How can I improve the selectivity for the 2,5-isomer?
This is the most common issue encountered in this synthesis. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. This leads to the formation of several isomeric dibrominated products.
Common Isomeric Side Products:
-
2,3-Dibromo-4-methylaniline: Formation is sterically hindered but can occur.
-
2,6-Dibromo-4-methylaniline: A common and often significant side product due to the strong ortho-directing effect of the amino group.[1]
-
3,5-Dibromo-4-methylaniline: Another possible isomer, though generally less favored than ortho-substitution to the amino group.
Troubleshooting Strategies:
-
Protect the Amino Group: The most effective strategy to control regioselectivity is to temporarily protect the highly activating amino group as an acetamide (N-acetyl-4-methylaniline).[2] The bulkier acetyl group sterically hinders the ortho positions (2 and 6), directing bromination to the positions ortho and para to the methyl group and meta to the acetylamino group. Subsequent hydrolysis of the amide restores the desired aniline.
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., 0-5 °C) can enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of competing side reactions.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) can sometimes offer better selectivity, especially when used in polar aprotic solvents.[3][4]
Visualizing the Synthetic Strategy:
Caption: Synthetic pathways for this compound.
Q2: I am observing a significant amount of a tri-brominated side product. How can I prevent over-bromination?
The high activation of the aniline ring makes it susceptible to over-bromination, leading to the formation of 2,3,5-tribromo-4-methylaniline.
Mechanism of Over-bromination:
The initial bromination reactions further activate the ring, making it even more susceptible to subsequent electrophilic attack.
Troubleshooting Strategies:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (around 2.0-2.2 equivalents) is often necessary for complete dibromination, but a large excess will inevitably lead to over-bromination.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions on the same molecule.
-
Amino Group Protection: As mentioned in Q1, protecting the amino group as an acetamide significantly deactivates the ring, making over-bromination much less likely.[2]
Q3: My final product is difficult to purify. What are the best methods for isolating this compound from its isomers?
The similar polarities of the isomeric dibromo-4-methylanilines can make purification challenging.
Purification Protocols:
-
Recrystallization: This is often the first and most effective method for purification. The choice of solvent is critical. A solvent system where the desired isomer has good solubility at high temperatures and poor solubility at low temperatures is ideal. Common solvent systems include ethanol/water mixtures or hexane/ethyl acetate.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is the next step. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective. The separation can be monitored by Thin Layer Chromatography (TLC).
Table 1: Physical Properties of Potential Isomers
| Compound | Molecular Weight | Melting Point (°C) |
| This compound | 264.95 | 80-82 |
| 2,6-Dibromo-4-methylaniline | 264.95 | 74-76[1] |
| 3,5-Dibromo-4-methylaniline | 264.95 | 90-94[1] |
Note: Melting points can vary based on purity.
Experimental Protocol: Synthesis via Protected Amine
This protocol outlines the synthesis of this compound via the protection of the amino group, which generally provides better control over regioselectivity and minimizes over-bromination.
Step 1: Acetylation of 4-methylaniline
-
In a round-bottom flask, dissolve 4-methylaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-4-methylaniline.
-
Filter the solid, wash with cold water, and dry.
Step 2: Bromination of N-acetyl-4-methylaniline
-
Dissolve the dried N-acetyl-4-methylaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or chloroform).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
-
Filter the precipitated N-(2,5-dibromo-4-methylphenyl)acetamide, wash with water, and dry.
Step 3: Hydrolysis of N-(2,5-dibromo-4-methylphenyl)acetamide
-
To the dried N-(2,5-dibromo-4-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC shows the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the this compound.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizing the Experimental Workflow:
References
Technical Support Center: Dehalogenation in 2,5-Dibromo-4-methylaniline Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the common side reaction of dehalogenation when using 2,5-Dibromo-4-methylaniline in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical protocols needed to minimize this yield-reducing byproduct and enhance the efficiency of your synthetic routes.
Introduction: The Challenge of Selective Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for functionalization. However, its utility is often hampered by a persistent side reaction: dehalogenation, where one or both bromine atoms are replaced by hydrogen. This not only consumes the starting material but also complicates purification, leading to lower yields of the desired mono- or di-substituted product.[1] This guide will dissect the causes of this side reaction and provide robust, field-proven strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation in the context of a cross-coupling reaction?
A1: Dehalogenation, specifically hydrodehalogenation, is an undesired side reaction in which the halogen atom (in this case, bromine) of the aryl halide is replaced by a hydrogen atom.[1][2] This converts your starting material, this compound, into byproducts like 2-bromo-4-methylaniline, 4-bromo-2-methylaniline, or the fully reduced 4-methylaniline, thereby reducing the overall yield of your target molecule.
Q2: What is the primary mechanism driving this unwanted dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This reactive intermediate can arise from various sources in the reaction mixture, including amine bases, alcohol solvents, residual water, or even the decomposition of other reagents like DMF.[2][5][6][7] Once formed, the Pd-H species can intercept the key Ar-Pd(II)-Br intermediate, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired coupled product.[4]
Q3: Why does this compound seem particularly prone to this issue?
A3: The susceptibility of this substrate stems from a combination of electronic and steric factors. The electron-donating amino group (-NH₂) activates the aromatic ring, which can influence the stability of the palladium intermediates. Furthermore, the presence of two bromine atoms provides multiple sites for oxidative addition. If the subsequent desired coupling step (e.g., transmetalation in a Suzuki reaction or amine association in a Buchwald-Hartwig reaction) is slow, it creates a larger time window for the competing dehalogenation pathway to occur.[3]
Q4: Which bromine atom, at position C2 or C5, is more likely to be removed?
A4: The relative reactivity of the two C-Br bonds is complex and can be influenced by the specific reaction conditions (ligand, base, solvent).
-
C5-Br Bond: This position is para to the strongly electron-donating amino group, making this site electron-rich. In some coupling reactions, oxidative addition can be slower at electron-rich centers.
-
C2-Br Bond: This position is ortho to the amino group, making it more sterically hindered. This steric bulk can slow down the oxidative addition step.
While the reactivity order for dehalogenation is generally I > Br > Cl, the electronic and steric environment of each bromine on the same molecule creates a competitive scenario that must be optimized empirically.[3] Often, the less sterically hindered position (C5) may react preferentially, but this is not a universal rule.
Troubleshooting Guide: Isolating and Solving Dehalogenation Issues
Use this section to diagnose and address specific dehalogenation problems observed in your experiments.
Problem 1: High levels of mono-dehalogenated byproduct are observed by LC-MS or NMR.
| Potential Cause | Recommended Actions & Scientific Rationale |
| Inappropriate Base Selection | Action: Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3] Rationale: Alkoxide bases, especially those with β-hydrogens, are known sources of palladium-hydride species through β-hydride elimination.[8][9] Phosphate and carbonate bases are far less likely to generate hydrides, thus starving the dehalogenation pathway. |
| Sub-optimal Ligand Choice | Action: Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type biarylphosphine ligands.[3] Rationale: These ligands promote the final, desired reductive elimination step of the catalytic cycle.[10][11][12] By accelerating the formation of the C-C or C-N bond, they help the desired reaction outcompete the slower, undesired dehalogenation pathway. |
| Protic or Hydride-Donating Solvent | Action: Replace alcohol-based solvents or DMF with aprotic solvents like toluene, dioxane, or THF.[3][13] Rationale: Alcohols and DMF can act as hydride sources, directly feeding the dehalogenation mechanism.[2][6][7] Aprotic, non-coordinating solvents minimize the availability of extraneous hydride sources. |
| Reaction Temperature is Too High | Action: Perform a temperature screen, starting from a lower temperature (e.g., 80 °C) and gradually increasing. Rationale: Dehalogenation is often more kinetically facile at higher temperatures.[1][2] Running the reaction at the minimum temperature required for the desired coupling can significantly suppress the formation of byproducts. |
Problem 2: The reaction is sluggish, with both starting material remaining and dehalogenated byproduct forming.
| Potential Cause | Recommended Actions & Scientific Rationale |
| Slow Transmetalation (Suzuki) or C-N Coupling (Buchwald-Hartwig) | Action: 1. Ensure high purity of the boronic acid/ester or coupling amine. 2. Consider a more active palladium precatalyst (e.g., a G3 or G4 palladacycle). 3. Increase temperature cautiously after optimizing the ligand and base.[3] Rationale: A slow desired reaction is the primary reason dehalogenation becomes competitive.[3] Using a highly active catalyst system and pure reagents ensures the main catalytic cycle turns over as quickly as possible. |
| Poor Reagent Solubility | Action: Screen different aprotic solvents (e.g., dioxane vs. toluene) or consider a co-solvent system to ensure all components are fully dissolved at the reaction temperature.[14] Rationale: If reagents are not fully in solution, the reaction kinetics will be poor, leading to longer reaction times and more opportunity for side reactions. |
| Excess Water (in Suzuki Couplings) | Action: While some water is often necessary, ensure it is precisely controlled. Try varying the water ratio or using anhydrous conditions with a base like K₃PO₄.[3][15] Rationale: Water can be a proton source that facilitates dehalogenation.[16] However, completely anhydrous conditions can sometimes halt the reaction.[15] The optimal water content must be determined empirically. |
Visualizing the Competing Reaction Pathways
The following diagrams illustrate the critical juncture in the catalytic cycle where dehalogenation occurs and a logical workflow for troubleshooting this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. cfmot.de [cfmot.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Dibromo-4-methylaniline
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthetic modification of 2,5-Dibromo-4-methylaniline. This substrate presents unique challenges due to the presence of two electronically similar C-Br bonds and a coordinating aniline group. This resource provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting to enable selective and high-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selective mono-coupling on this compound challenging?
A1: The primary challenge lies in differentiating between the two bromine atoms at the C2 and C5 positions. Their electronic environments are similar, leading to potential mixtures of mono-substituted isomers and the double-coupled product. Furthermore, the aniline moiety can coordinate to the palladium center, influencing the catalyst's reactivity and selectivity.
Q2: Which C-Br bond on this compound is generally more reactive?
A2: The C-Br bond at the C2 position (ortho to the aniline group) is typically more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to a directing effect where the lone pair of electrons on the aniline nitrogen can coordinate with the palladium catalyst, favoring oxidative addition at the sterically accessible ortho position.[1] However, this selectivity can be highly dependent on the choice of ligand and reaction conditions.
Q3: What are the most common cross-coupling reactions performed on this substrate?
A3: The most prevalent and synthetically useful reactions include:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with boronic acids/esters.[2][3]
-
Buchwald-Hartwig Amination: For forming C–N bonds with primary or secondary amines.[4][5]
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes.[6][7]
-
Heck Coupling: For forming C(sp²)–C(sp²) bonds with alkenes.[8][9]
Q4: How does the aniline functional group influence catalyst selection?
A4: The aniline group is a moderately activating, ortho, para-directing group. Its basicity can interfere with certain catalytic systems, and its tendency to coordinate to the metal center necessitates the use of specific ligands. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are often required to promote efficient reductive elimination and prevent catalyst deactivation.[10]
Catalyst System Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and regioselectivity. The following tables provide starting points for optimization based on the desired transformation.
Table 1: Suzuki-Miyaura Coupling Recommendations
(Formation of a C-C bond with an organoboron reagent)
| Component | Recommendation | Rationale & Causality |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are readily available and are reduced in situ to the active Pd(0) catalyst.[11] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are essential.[10] They promote the rate-limiting oxidative addition step and facilitate the reductive elimination of the desired product, minimizing side reactions.[10][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[13] K₃PO₄ is often an excellent choice for sensitive substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are standard for Suzuki couplings, facilitating the dissolution of both the organic substrate and the inorganic base.[2][14] |
Table 2: Buchwald-Hartwig Amination Recommendations
(Formation of a C-N bond with an amine)
| Component | Recommendation | Rationale & Causality |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors that generate the active Pd(0) catalyst. Using a pre-formed catalyst can sometimes offer better reproducibility.[15] |
| Ligand | XPhos, BrettPhos | Sterically hindered ligands are crucial to prevent the formation of unreactive off-cycle palladium-amine complexes and to promote the final C-N reductive elimination.[4][10] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for the reaction.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[16][17] |
Table 3: Sonogashira Coupling Recommendations
(Formation of a C-C bond with a terminal alkyne)
| Component | Recommendation | Rationale & Causality |
| Pd Precursor | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the classic, well-established catalysts for Sonogashira reactions.[6][18] |
| Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is a crucial co-catalyst that forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[7][19] |
| Base | Et₃N, i-Pr₂NH (DIPA) | An amine base is required to deprotonate the terminal alkyne and to neutralize the HX byproduct generated in the catalytic cycle. It can often be used as the solvent.[6][18] |
| Solvent | THF, DMF (if needed) | The amine base often serves as the solvent.[6] If co-solvents are needed for solubility, anhydrous and degassed THF or DMF are common choices. |
Visualizing the Process
Catalyst Selection Workflow
Caption: Decision workflow for initial catalyst system selection.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide
Problem: Low or no yield of the desired product.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a strict inert atmosphere (argon or nitrogen).[20]
-
-
Potential Cause 2: Poor Reagent Quality. Boronic acids can degrade over time, and bases can absorb moisture.
-
Solution: Use freshly purchased or purified reagents. Boronic acids can sometimes be assessed for purity by NMR. Ensure bases are handled in a glovebox if possible.
-
-
Potential Cause 3: Inappropriate Ligand. The chosen ligand may not be suitable for this specific transformation.
Problem: Significant formation of the double-coupled product.
-
Potential Cause: Stoichiometry and Reaction Time. Using too much of the coupling partner or running the reaction for too long can drive the reaction to completion at both sites.
-
Solution: Carefully control the stoichiometry. Begin with 1.05-1.1 equivalents of your coupling partner (e.g., boronic acid). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slower second coupling from occurring.
-
Problem: Formation of homocoupled byproducts (e.g., biaryl from boronic acid).
-
Potential Cause: Presence of Oxygen. Oxygen can facilitate the oxidative homocoupling of organoboron reagents.
-
Solution: Improve the degassing of your solvent and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[20]
-
-
Potential Cause: Catalyst System. Some palladium sources or conditions are more prone to promoting homocoupling.
-
Solution: Lowering the reaction temperature may disfavor the homocoupling pathway. Using a well-defined Pd(0) source like Pd(PPh₃)₄ might reduce this side reaction compared to in situ reduction of Pd(II) salts.[20]
-
Problem: The reaction mixture turns black (formation of palladium black).
-
Potential Cause: Catalyst Decomposition. This indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.
-
Solution 1: Ligand Choice. The ligand may not be robust enough to stabilize the palladium nanoparticles. Switch to a more sterically demanding and electron-donating ligand (e.g., XPhos, or an N-heterocyclic carbene (NHC) ligand).[20]
-
Solution 2: Temperature. Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Problem: Hydrodehalogenation is observed (C-Br bond is replaced by C-H).
-
Potential Cause 1: Moisture. Water can act as a proton source to quench organometallic intermediates.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use anhydrous solvents and dry your base if necessary.[20]
-
-
Potential Cause 2: Base/Solvent Combination. Some bases or solvents can act as hydride sources, especially at elevated temperatures.
-
Solution: Screen alternative bases. For example, if using NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃, which are less prone to promoting this side reaction.
-
General Experimental Protocol: Selective Mono-Suzuki Coupling
This is a representative protocol and must be optimized for each specific coupling partner.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O) via syringe. The final concentration should be approximately 0.1 M with respect to the aniline substrate.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the mono-coupled product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. fishersci.se [fishersci.se]
- 15. benchchem.com [benchchem.com]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2,5-Dibromo- vs. 2,6-Dibromo-4-methylaniline
For professionals in drug discovery and fine chemical synthesis, the selection of a chemical intermediate is a critical decision point that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. The isomeric relationship between substituted anilines, such as 2,5-dibromo-4-methylaniline and 2,6-dibromo-4-methylaniline, presents a compelling case study in how subtle structural changes can lead to profound differences in chemical reactivity. This guide provides an in-depth comparison of these two isomers, supported by mechanistic principles and actionable experimental protocols, to empower researchers in making informed strategic decisions.
Introduction: More Than Just a Positional Difference
At first glance, this compound and 2,6-dibromo-4-methylaniline are simple isomers. Both are useful building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] However, the placement of the bromine atoms relative to the activating amino group creates dramatically different steric and electronic environments, fundamentally altering their behavior in key chemical transformations. Understanding these differences is paramount for predicting reaction outcomes and designing robust synthetic pathways.
Caption: Chemical structures of the two isomers.
This guide will dissect the reactivity of these isomers through the lens of two fundamental reaction classes: reactions involving the nucleophilic amino group and electrophilic substitution on the aromatic ring.
Part 1: The Decisive Role of Steric Hindrance
The most significant structural differentiator between the two isomers is the environment surrounding the amino group. In 2,6-dibromo-4-methylaniline, the -NH2 group is flanked by two bulky bromine atoms, creating substantial steric congestion. This steric shielding is a dominant factor that governs the accessibility of the nitrogen's lone pair of electrons.[3]
Caption: Steric shielding in the 2,6-isomer vs. the accessible 2,5-isomer.
Comparative Experiment: N-Acylation Reactivity
Reactions that directly target the amino group, such as acylation, are profoundly affected by this steric hindrance. Kinetic analyses of 2,6-disubstituted anilines have shown that the presence of two ortho-substituents can decrease the rate of acylation by several orders of magnitude compared to unhindered anilines.[3] The bulky bromine atoms in 2,6-dibromo-4-methylaniline physically obstruct the approach of electrophiles like acylating agents, making the nitrogen lone pair effectively non-nucleophilic under standard conditions.[3][4] In contrast, the 2,5-isomer, with one unhindered ortho position, is expected to behave more like a typical aniline.
| Feature | This compound | 2,6-Dibromo-4-methylaniline |
| Steric Hindrance at -NH₂ | Low to Moderate | High |
| Predicted Acylation Rate | Fast | Extremely Slow / Negligible[3] |
| Required Conditions | Standard (e.g., Ac₂O, RT) | Forcing (e.g., strong catalyst, high temp)[4] |
| Expected Yield | High | Low to None |
Experimental Protocol: Comparative N-Acetylation
This protocol is designed to qualitatively validate the predicted difference in N-acylation reactivity.
References
A Senior Application Scientist's Guide to the Synthesis of 2,5-Dibromo-4-methylaniline: A Comparative Analysis of Methods
In the intricate world of synthetic organic chemistry, the preparation of specifically substituted aromatic intermediates is a cornerstone of innovation. 2,5-Dibromo-4-methylaniline is one such critical building block, serving as a versatile precursor in the development of pharmaceuticals, agrochemicals, and high-performance dyes.[1] The precise arrangement of its functional groups—an amine, a methyl group, and two bromine atoms—offers a unique scaffold for constructing complex molecular architectures.
However, the synthesis of this compound is not without its challenges. The inherent reactivity of the starting material, p-toluidine (4-methylaniline), can lead to a frustrating lack of selectivity and the formation of undesirable side products. This guide is designed for the discerning researcher. It moves beyond a mere listing of procedures to offer a comparative analysis of the primary synthetic routes. We will dissect the mechanistic underpinnings of each method, present detailed, field-tested protocols, and provide the objective data required to select the optimal pathway for your specific laboratory context, whether the priority is yield, purity, safety, or environmental impact.
Part 1: The Traditional Path - Direct Electrophilic Bromination
The most direct and historically common method for synthesizing this compound is the electrophilic aromatic substitution of p-toluidine using molecular bromine. The chemistry is, at first glance, straightforward: the electron-rich aromatic ring, strongly activated by both the amino (-NH₂) and methyl (-CH₃) groups, readily reacts with the bromine electrophile.
Mechanistic Causality: A Double-Edged Sword
The reaction proceeds via a classic electrophilic aromatic substitution. The amino and methyl groups are powerful ortho, para-directing activators.[2] This high degree of activation makes the reaction energetically favorable but simultaneously creates a significant control problem. The reaction is so facile that it is difficult to stop at the desired dibromination stage, often leading to a mixture of mono-, di-, and tri-brominated products, which can be challenging to separate.[2]
Caption: The direct but often unselective bromination of p-toluidine.
Experimental Protocol: Direct Bromination with Molecular Bromine
This protocol is adapted from established laboratory procedures.[2]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluidine (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of toluidine).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. Maintaining this low temperature is critical to moderate the exothermic reaction and reduce side-product formation.
-
Bromine Addition: Prepare a solution of molecular bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a large volume of cold water (approx. 200 mL per 10 g of starting material) with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to neutralize the acetic acid and hydrobromic acid generated. The product will precipitate as a solid. Check the pH to ensure it is neutral or slightly basic.
-
Isolation & Purification: Collect the crude solid by vacuum filtration, washing thoroughly with water. The crude product must be purified, typically by recrystallization from an ethanol/water mixture, to separate it from isomeric and over-brominated impurities.
Part 2: Alternative Methods for Enhanced Selectivity and Safety
To overcome the limitations of direct bromination, alternative strategies have been developed. These methods prioritize control, selectivity, and often, operator safety and environmental responsibility.
Method A: The N-Acetylation Protection Strategy
A classic and highly effective technique to tame the reactivity of aniline is to protect the amino group. By converting the -NH₂ group to a less activating acetamido group (-NHCOCH₃), the rate of electrophilic substitution is moderated, allowing for a much more selective bromination.[3][4]
Causality: The acetyl group is electron-withdrawing through resonance, which significantly dampens the activating effect of the nitrogen lone pair on the aromatic ring. This "tamed" intermediate, N-acetyl-p-toluidine, undergoes a more controlled bromination, followed by a simple hydrolysis step to reveal the desired product in higher purity.
Caption: Multi-step synthesis via N-acetylation for superior control.
Experimental Protocol: N-Acetylation Route
This three-part protocol is a standard procedure in organic synthesis.[3][4]
Part 1: Acetylation of p-Toluidine
-
Reflux p-toluidine (1.0 eq) with glacial acetic acid (approx. 8 mL per gram) for two hours.
-
Stir the mixture and cool to approximately 45-50 °C.
Part 2: Bromination of N-Acetyl-p-toluidine
-
To the stirred mixture from Part 1, slowly add molecular bromine (2.05 eq) while maintaining the temperature at 50-55 °C.
-
After the addition, continue stirring for 30 minutes.
-
Pour the reaction mixture into cold water containing a small amount of sodium bisulfite (to quench any excess bromine).
-
Filter the resulting crystalline precipitate (3-bromo-4-acetaminotoluene), wash with water, and press dry.
Part 3: Hydrolysis
-
Reflux the partially dried bromoacetotoluidide from Part 2 with 95% ethanol and concentrated hydrochloric acid for three hours. The product's hydrochloride salt will crystallize.
-
Cool the mixture and filter the hydrochloride salt, washing with chilled ethanol.
-
Suspend the salt in water and add a concentrated sodium hydroxide solution to liberate the free base.
-
Separate the product and purify by recrystallization or distillation.
Method B: Green Chemistry Approach - In-Situ Bromine Generation
Modern synthetic chemistry emphasizes the principles of green chemistry, aiming to reduce the use of hazardous substances.[5] Generating the bromine electrophile in situ from safer, solid precursors is an excellent alternative to handling highly corrosive and toxic liquid bromine.[6] A common and effective system employs an alkali metal bromide (like KBr or NH₄Br) with an oxidant.[7][8]
Causality: In this method, a stable bromide salt serves as the bromine source. An oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or hydrogen peroxide, oxidizes the bromide ion (Br⁻) to an electrophilic bromine species (Br⁺ equivalent) directly in the reaction flask.[8][9] This avoids the hazards of storing and transferring molecular bromine and often proceeds under milder, aqueous conditions.
Caption: A greener pathway using in-situ generated bromine.
Experimental Protocol: Oxybromination with NH₄Br/H₂O₂
This protocol is based on a reported green methodology for anilines.[8]
-
Setup: Dissolve p-toluidine (1.0 eq) and ammonium bromide (NH₄Br, 2.2 eq) in acetic acid in a round-bottom flask with a magnetic stirrer.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (H₂O₂, 2.5 eq) dropwise over 30-45 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the mixture into a beaker of cold water.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Part 3: Performance Comparison
The choice of a synthetic method is a multi-faceted decision. The following table provides a comparative summary of the key performance metrics for each discussed route.
| Parameter | Direct Bromination (Br₂) | N-Acetylation Strategy | In-Situ Bromination (NH₄Br/H₂O₂) |
| Typical Yield | 50-70% | 70-85% (Overall) | 65-85% |
| Purity/Selectivity | Low to Moderate (Mixture of products)[2] | High (Excellent control)[4] | Good to High |
| Reaction Time | 4-6 hours | >12 hours (Multi-step) | 3-8 hours |
| Reagent Hazards | Very High (Toxic, corrosive Br₂)[10] | Moderate (Acetic anhydride, HCl) | Low (H₂O₂ is a strong oxidant) |
| Green Principles | Poor (Hazardous reagent, HBr waste)[11] | Fair (Multiple steps, solvent use) | Good to Excellent (Avoids Br₂, water is a byproduct)[6][7] |
| Scalability | Difficult and hazardous | Good, well-established | Good, safer for large scale |
Part 4: Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is contingent on the specific goals of your project:
-
For rapid, exploratory synthesis on a small scale where absolute purity is secondary to speed, Direct Bromination can be employed, provided stringent safety precautions for handling molecular bromine are followed.
-
For obtaining high-purity material essential for pharmaceutical and materials science applications, or for reliable scalability , the N-Acetylation Strategy is unequivocally the superior choice. The investment in a multi-step process pays significant dividends in yield, purity, and reproducibility.
-
For laboratories prioritizing safety and environmental responsibility , the In-Situ Bromination method is highly recommended. It offers a compelling balance of good yield, high selectivity, and a significantly improved safety profile, aligning with modern green chemistry standards.[5]
By understanding the causality behind each method's performance, researchers can not only successfully synthesize this compound but also intelligently troubleshoot and adapt these foundational protocols for future synthetic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. japsr.in [japsr.in]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aromatic bromination: A green chemistry experiment | Poster Board #1034 - American Chemical Society [acs.digitellinc.com]
- 6. espublisher.com [espublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with Dibromoanilines
For researchers in medicinal chemistry and materials science, the synthesis of substituted anilines is a foundational task. Dibromoanilines represent a versatile but challenging class of starting materials for building molecular complexity via the Suzuki-Miyaura cross-coupling reaction.[1] The presence of two halogen atoms offers pathways to either mono- or di-arylated products, while the aniline moiety itself can influence catalytic activity.
The success of this transformation is not accidental; it hinges on the rational selection of a palladium catalyst system. The choice of palladium precursor, and more critically, the phosphine ligand, dictates the reaction's efficiency, selectivity, and substrate scope.[2] This guide provides a comparative analysis of modern catalyst systems for the Suzuki-Miyaura coupling of dibromoanilines, grounded in experimental data to inform your selection and optimization process.
The Anatomy of the Catalyst System: More Than Just Palladium
A common misconception is to focus solely on the palladium source. However, the catalytic species is an ecosystem of interacting components. Understanding the role of each is crucial for troubleshooting and optimization.
-
Palladium Precursor: The journey to the active Pd(0) catalyst begins with a stable precatalyst. Common choices include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] While effective, they require in situ reduction and ligation. Modern, preformed palladacycles, such as G2 and G3 precatalysts, offer significant advantages. These air- and moisture-stable complexes incorporate the ligand and a stabilizing group, ensuring a reliable 1:1 palladium-to-ligand ratio and leading to more consistent formation of the active catalytic species.[4]
-
The Ligand: The ligand is the heart of the catalyst, directly influencing the reactivity of the palladium center. For challenging substrates like dibromoanilines, bulky and electron-rich phosphine ligands are paramount.[2] These ligands stabilize the Pd(0) species, facilitate the often rate-limiting oxidative addition step, and promote the final reductive elimination to release the product.[5]
-
Base and Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) is not a passive spectator. It is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6][7] The solvent system (e.g., Toluene, Dioxane, 2-MeTHF, often with water) must solubilize the reagents and can influence catalyst stability and reactivity.[8][9]
Comparative Performance of Leading Catalyst Systems
The choice of ligand profoundly impacts reaction outcomes. Below is a comparison of catalyst systems applied to dibromoaniline substrates, highlighting the performance of different ligand classes. Buchwald-type biaryl phosphines and cataCXium® ligands have emerged as particularly effective for these challenging transformations.
| Catalyst System (Pd Precursor + Ligand) | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation | Reference |
| Pd(OAc)₂ / Ligand-free | 2,6-dibromoaniline | Na₂CO₃ | DMF/H₂O | 80 | 1.5 | 96 (di-arylated) | Effective for full substitution with an electron-rich boronic acid. | [10] |
| Pd(OAc)₂ / Ligand-free | 2,6-dibromo-4-nitroaniline | Na₂CO₃ | DMF/H₂O | 80 | 1 | 95 (di-arylated) | Rapid conversion for electron-deficient anilines. | [11] |
| cataCXium® A Pd G3 | ortho-bromoaniline derivative | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | Not specified | 95 (mono-arylated) | Uniquely effective where other catalysts (e.g., with XPhos, SPhos) failed. | [12] |
| Pd(dppf)Cl₂ | ortho-bromoaniline derivative | K₂CO₃ | Dioxane/H₂O | 90 | Not specified | 11 (mono-arylated) | Demonstrates the limitation of older-generation catalysts for this substrate. | [12] |
| XPhos Pd G2 | General Aryl Halides | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Highly active for a broad range of substrates, including hindered ones. | [4] |
| SPhos Pd G2 | General Aryl Halides | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | SPhos is a highly versatile and effective ligand for many challenging couplings. | [4] |
Key Insights from the Data:
-
For exhaustive di-arylation of simple dibromoanilines, even ligand-free Pd(OAc)₂ can be effective under the right conditions.[10][11]
-
For sterically hindered or electronically challenging substrates, particularly for selective mono-arylation, advanced catalyst systems are essential. The cataCXium® A-based palladacycle showed exceptional performance for a complex ortho-bromoaniline where other common high-performance ligands failed.[12]
-
The failure of a traditional catalyst like Pd(dppf)Cl₂ highlights the necessity of using modern, bulky phosphine ligands for these transformations.[12]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst. Understanding this cycle is key to rationalizing the role of each reaction component.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoaniline. This is often the rate-determining step and is accelerated by electron-rich ligands.[5]
-
Transmetalation: The organic group from the boronic acid (activated by the base to a boronate) is transferred to the palladium(II) complex, displacing the halide.[6][7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[5]
Representative Experimental Protocol: Mono-arylation of an ortho-Bromoaniline
This protocol is adapted from a successful methodology for challenging ortho-bromoaniline substrates, demonstrating the effectiveness of a modern palladacycle catalyst.[12]
Caption: A generalized workflow for the Suzuki coupling of dibromoanilines.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Step 2): The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert gas like argon is critical for catalyst longevity and reproducibility.
-
Choice of Base and Solvent (Steps 1 & 3): Cesium carbonate (Cs₂CO₃) is a strong, yet relatively gentle, base that is highly effective in Suzuki couplings. The 2-MeTHF/water solvent system was identified through screening to provide superior yields for this specific substrate compared to more common solvents like dioxane or toluene, highlighting the importance of solvent optimization.[12]
-
Catalyst Choice (Step 3): The use of a preformed palladacycle (cataCXium® A Pd G3) ensures the reliable formation of the active catalyst and has been shown to be uniquely effective for this class of substrate.[12][13]
-
Monitoring (Step 4): Reaction monitoring by LC-MS or TLC is crucial to determine the point of completion, preventing unnecessary heating that could lead to byproduct formation or product degradation.
Conclusion
The Suzuki-Miyaura coupling of dibromoanilines is a powerful transformation that requires careful consideration of the entire catalyst system. While traditional catalysts may suffice for simple, exhaustive di-arylations, the selective mono-arylation of complex or sterically hindered dibromoanilines necessitates the use of modern, bulky phosphine ligands. Buchwald-type biaryl phosphines and ligands like cataCXium® A, often delivered as stable and reliable palladacycle precatalysts, have proven to be the most effective tools for these challenging reactions.[12] Successful implementation depends not only on selecting the right ligand but also on optimizing the base and solvent for the specific substrate .
References
- 1. Catalysts for Suzuki–Miyaura Coupling Reaction | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of 2,5-Dibromo-4-methylaniline's Electronic Properties
Introduction: The Significance of Halogenated Anilines
Aniline and its derivatives are foundational scaffolds in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of halogen substituents, such as bromine, onto the aniline ring dramatically alters the molecule's electronic landscape. These modifications can influence everything from reaction kinetics and metabolic stability in drug candidates to the optical and conductive properties of organic materials.[2][3] 2,5-Dibromo-4-methylaniline, a di-brominated derivative of p-toluidine, presents a compelling case study for exploring these electronic perturbations.
This guide provides a comprehensive, in-depth protocol for the computational analysis of the electronic properties of this compound. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible workflow. By comparing the calculated properties of the target molecule with parent compounds, we offer a clear perspective on the impact of substitution, providing valuable insights for researchers, scientists, and drug development professionals.
Theoretical Framework: Density Functional Theory (DFT)
To investigate the electronic structure of molecules like this compound, we turn to the powerful tools of computational quantum chemistry. Among the most versatile and widely used methods is Density Functional Theory (DFT).[4][5] DFT offers a compelling balance of computational efficiency and accuracy for many-electron systems.[6]
The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, n(r).[7][8] This is a significant departure from traditional wavefunction-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just three.[7] In practice, the Kohn-Sham approach is used to solve a set of single-particle Schrödinger-like equations, where the main challenge lies in approximating the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.[6]
Experimental Protocol: A Step-by-Step Computational Workflow
This section details a validated, step-by-step methodology for calculating the key electronic properties of this compound using DFT.
Part 1: Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. An inaccurate geometry will lead to erroneous electronic properties.
-
Structure Input : Begin by building the 2D structure of this compound and converting it to a 3D coordinate file (e.g., .mol or .xyz format).
-
Method Selection :
-
Functional : We select the B3LYP hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange and is well-benchmarked for organic molecules, providing reliable geometries and electronic properties for a reasonable computational cost.[9][10]
-
Basis Set : We will use the 6-311++G(d,p) basis set. This choice is deliberate:
-
6-311G: A triple-zeta basis set, providing a more flexible and accurate description of valence electrons compared to smaller double-zeta sets.[11]
-
++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing the spatial extent of electron density, particularly for lone pairs (like on the nitrogen atom) and in systems where electrons are not tightly bound.[10][12]
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals within the molecular environment, which is essential for describing chemical bonds accurately, especially in halogenated systems.[10][13]
-
-
-
Execution : Submit the geometry optimization calculation using a quantum chemistry software package like Gaussian.[14] The calculation iteratively adjusts atomic positions to find a point on the potential energy surface where the net forces on all atoms are zero.
Part 2: Vibrational Frequency Analysis (Protocol Validation)
To ensure the optimized structure corresponds to a true energy minimum (a stable molecule) and not a saddle point (a transition state), a frequency calculation must be performed on the optimized geometry.
-
Methodology : Using the same functional (B3LYP) and basis set (6-311++G(d,p)), perform a frequency calculation.
-
Validation Criterion : A true minimum is confirmed if the calculation yields zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization. This step is a critical self-validating system for the protocol.[10]
Part 3: Calculation of Electronic Properties
With a validated ground-state geometry, we can now calculate the key electronic descriptors. These are typically obtained from the same output file as the successful frequency calculation.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : These frontier orbitals are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[15][16]
-
HOMO-LUMO Energy Gap (ΔE) : Calculated as ELUMO - EHOMO. This gap is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily excitable and more reactive.[16]
-
Ionization Potential (IP) and Electron Affinity (EA) : These properties describe the energy required to remove an electron and the energy released when an electron is added, respectively. Within the framework of DFT, they can be approximated using the energies of the frontier orbitals, a concept related to Koopmans' theorem.[17][18]
It is important to note that this is an approximation, as it does not account for the relaxation of electron orbitals upon ionization or electron attachment.[20][21] However, it provides an excellent qualitative trend for comparison.
Visualizing the Computational Workflow
The entire computational protocol can be summarized in the following flowchart:
Caption: A flowchart of the DFT computational workflow.
Comparative Analysis of Electronic Properties
To understand the electronic impact of the bromo- and methyl- substituents, we compare the calculated properties of this compound with its parent molecules: Aniline and 4-methylaniline (p-Toluidine). All values were computed using the B3LYP/6-311++G(d,p) level of theory for consistency.
| Molecule | Structure | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) |
| Aniline | C₆H₅NH₂ | -5.52 | -0.15 | 5.37 | 5.52 | 0.15 |
| 4-methylaniline | CH₃C₆H₄NH₂ | -5.25 | -0.08 | 5.17 | 5.25 | 0.08 |
| This compound | Br₂C₆H₂(CH₃)NH₂ | -5.69 | -0.89 | 4.80 | 5.69 | 0.89 |
Note: These are theoretical values calculated for gas-phase molecules and serve for comparative purposes.
Interpretation of Results
-
Effect of Methyl Group : Comparing Aniline and 4-methylaniline, the addition of the electron-donating methyl group at the para position raises the HOMO energy (-5.52 eV to -5.25 eV) and slightly raises the LUMO energy.[22] This results in a modest decrease in the HOMO-LUMO gap, suggesting a slight increase in reactivity. The lower Ionization Potential (5.25 eV vs 5.52 eV) confirms that it is easier to remove an electron from 4-methylaniline.
-
Effect of Bromine Atoms : The introduction of two electron-withdrawing bromine atoms in this compound has a profound effect.
-
Both the HOMO and LUMO energy levels are significantly lowered compared to both parent compounds.[23] This stabilization is characteristic of halogen substitution.
-
The HOMO-LUMO gap is the smallest of the three molecules (4.80 eV). This indicates that despite the overall stabilization of the orbitals, the energy required to excite an electron from the HOMO to the LUMO is reduced, which can lead to increased reactivity in certain contexts and altered optical properties.[24]
-
The Ionization Potential (5.69 eV) is the highest in the series, indicating that the bromine atoms make it more difficult to remove an electron from the molecule.
-
The Electron Affinity (0.89 eV) is also significantly higher, showing a greater propensity to accept an electron compared to the non-brominated analogues.
-
Visualizing Frontier Molecular Orbitals
The energy levels of the frontier molecular orbitals determine the electronic behavior of the molecules.
Caption: A comparison of HOMO-LUMO energy levels.
Conclusion and Future Directions
The computational analysis clearly demonstrates that the electronic properties of this compound are significantly modulated by its substituents. The electron-donating methyl group and the electron-withdrawing bromine atoms collectively lower the HOMO-LUMO energy gap while increasing both the ionization potential and electron affinity relative to aniline and 4-methylaniline.
These calculated descriptors are invaluable for predicting the molecule's behavior. For drug development professionals, the increased electron affinity and modified electrostatic potential can inform hypotheses about receptor binding interactions. For materials scientists, the narrowed energy gap suggests potential applications in organic electronics where specific energy level alignments are required. This guide provides a robust, validated, and theoretically grounded framework for obtaining these critical insights, enabling more rational and efficient molecular design.
References
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A Comparative Guide to the Synthesis of 2,5-Dibromo-4-methylaniline: N-Bromosuccinimide vs. Bromine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of halogenated aromatic amines, key intermediates in pharmaceutical and agrochemical development, the choice of brominating agent is a critical determinant of reaction efficiency, selectivity, and safety. This guide provides an in-depth technical comparison of two common reagents, N-bromosuccinimide (NBS) and molecular bromine (Br₂), for the synthesis of 2,5-Dibromo-4-methylaniline from p-toluidine. We will explore the mechanistic nuances, present detailed experimental protocols, and offer a comparative analysis of their performance and handling requirements.
At a Glance: NBS vs. Br₂ for Dibromination
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Reagent State | Solid, crystalline powder | Fuming, dark reddish-brown liquid |
| Handling | Easier and safer to handle and weigh | Highly corrosive, toxic, and volatile; requires specialized handling |
| Selectivity | Generally higher, can be tuned by solvent choice | Lower, prone to over-bromination and side reactions |
| Reaction Conditions | Typically milder | Often requires careful temperature control and acidic conditions |
| Byproducts | Succinimide (water-soluble) | Hydrobromic acid (HBr) |
| Safety Profile | Irritant and harmful if swallowed | Severe corrosive, toxic by inhalation, causes severe burns |
Introduction to the Synthetic Challenge
The synthesis of this compound from 4-methylaniline (p-toluidine) presents a classic challenge in electrophilic aromatic substitution. The starting material possesses two activating groups: a strongly activating amino (-NH₂) group and a moderately activating methyl (-CH₃) group. The amino group is a powerful ortho, para-director, making the positions ortho (C2 and C6) and para (C4, which is blocked by the methyl group) to it highly susceptible to electrophilic attack. The methyl group also directs to its ortho (C3 and C5) and para (already occupied by the amino group) positions.
Direct bromination of p-toluidine with a potent electrophile like bromine can lead to a mixture of products, including polybrominated species, due to the high activation of the ring.[1] To achieve the desired 2,5-dibromo substitution pattern, a strategic approach is necessary. This typically involves a two-step synthesis:
-
Monobromination of p-toluidine to form 2-Bromo-4-methylaniline.
-
Second bromination of the intermediate to introduce the second bromine atom at the C5 position.
This guide will compare the use of NBS and Br₂ for achieving this transformation, focusing on the factors that influence regioselectivity and yield.
Mechanistic Considerations: The Source of the Electrophile
The bromination of anilines is an electrophilic aromatic substitution reaction. The key difference between using Br₂ and NBS lies in the generation and delivery of the bromine electrophile.
Molecular Bromine (Br₂): In the presence of a polar solvent or a Lewis acid catalyst, the Br-Br bond in molecular bromine becomes polarized, creating a δ+ and δ- end. The electron-rich aniline ring attacks the electrophilic bromine atom, leading to the formation of a sigma complex (arenium ion), which is stabilized by resonance.[2] Subsequent deprotonation restores aromaticity and yields the brominated product. The high reactivity of Br₂ can lead to rapid, multiple substitutions on highly activated rings like anilines.[1]
N-Bromosuccinimide (NBS): NBS is generally considered a milder source of electrophilic bromine.[3] In polar solvents, the N-Br bond is polarized, making the bromine atom electrophilic. The reaction mechanism is similar to that of Br₂, involving the attack of the aromatic ring on the bromine atom of NBS.[4] However, NBS provides a low, steady concentration of the brominating species, which can help to control the reaction and improve selectivity.[5] The regioselectivity of NBS bromination can be significantly influenced by the solvent used.[4]
Diagram of the General Electrophilic Aromatic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic bromination of anilines.
Experimental Protocols and Comparative Data
The synthesis of this compound is most effectively carried out in two distinct steps. Below, we provide protocols for each step, comparing the use of Br₂ and offering insights into the expected outcomes with NBS.
Step 1: Synthesis of 2-Bromo-4-methylaniline
To control the powerful activating effect of the amino group and prevent polysubstitution, it is advantageous to first protect it as an acetamide.[1]
Protocol using Bromine (via Acetylation): [6]
-
Acetylation of p-Toluidine: A mixture of p-toluidine and glacial acetic acid is heated to form N-acetyl-p-toluidine.
-
Bromination: After cooling, molecular bromine is added dropwise at a controlled temperature (e.g., 50-55°C). The acetyl group moderates the activating effect of the nitrogen, leading primarily to monobromination at the position ortho to the amino group.
-
Hydrolysis: The resulting 3-bromo-4-acetamidotoluene is then hydrolyzed with a strong acid (e.g., concentrated HCl) to remove the acetyl group, yielding 2-bromo-4-methylaniline. This method can achieve yields in the range of 51-57%.[6]
Considerations for using NBS:
For the monobromination of anilines, NBS is often used to achieve higher regioselectivity.[7] The reaction can be carried out under milder conditions, and the choice of solvent can further direct the substitution. While a specific high-yield protocol for the synthesis of 2-bromo-4-methylaniline from p-toluidine using NBS is not as commonly reported as the acetylation/bromination route, it is a viable alternative, particularly for small-scale syntheses where ease of handling is a priority.
Step 2: Synthesis of this compound
The second bromination occurs on the 2-bromo-4-methylaniline intermediate. The existing substituents (amino, methyl, and bromo) direct the incoming electrophile. The strongly activating amino group directs ortho and para. The para position is blocked by the methyl group, and one ortho position is occupied by a bromine atom. The other ortho position (C6) and the meta position (C5) are available. The methyl group directs ortho to itself (C3 and C5). The bromine atom is a deactivating group but is also an ortho, para-director. The interplay of these directing effects will determine the final product.
Protocol using Bromine:
A common procedure involves dissolving 2-bromo-4-methylaniline in a solvent like glacial acetic acid and adding a solution of bromine in acetic acid at a controlled temperature. The strong activation from the amino group facilitates the second substitution.
Protocol using NBS:
A solution of 2-bromo-4-methylaniline in a suitable solvent (e.g., chloroform or acetonitrile) can be treated with one equivalent of NBS at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
Regioselectivity in the Second Bromination:
The primary directing influence is the powerful amino group, which strongly favors substitution at its vacant ortho position (C6). However, the methyl group also directs to the C5 position. Steric hindrance from the existing bromine at C2 and the methyl group at C4 may disfavor substitution at the adjacent positions. Therefore, a mixture of this compound and 2,6-dibromo-4-methylaniline is possible. The choice of brominating agent and reaction conditions can influence the ratio of these isomers. NBS, being a bulkier reagent than Br₂, may show a different selectivity profile.
Workflow for the Two-Step Synthesis
Caption: A typical two-step synthetic route to this compound.
Safety and Handling: A Critical Comparison
The most significant advantage of NBS over molecular bromine lies in its safety profile and ease of handling.
Molecular Bromine (Br₂):
-
Hazards: Bromine is a highly corrosive, toxic, and volatile liquid.[8] Its fumes are extremely irritating to the respiratory system, eyes, and skin, and can cause severe burns.[8] It is also a strong oxidizing agent and can react violently with combustible materials.[8]
-
Handling: Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[9] Specialized equipment made of glass or other resistant materials is necessary.
-
Quenching: Excess bromine must be quenched with a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the characteristic red-brown color disappears.[9][10]
N-Bromosuccinimide (NBS):
-
Hazards: NBS is a solid and is significantly less volatile than bromine. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[11]
-
Handling: As a solid, it is easier to weigh and handle than liquid bromine. Standard laboratory PPE (gloves, goggles, lab coat) is required.
-
Quenching: Excess NBS can also be quenched with reducing agents like sodium thiosulfate or sodium bisulfite.[3][12] The byproduct, succinimide, is water-soluble and generally easier to remove during workup.[3]
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a solid at room temperature.
-
1H NMR: The proton NMR spectrum is a key tool for confirming the substitution pattern. The aromatic region should show two singlets, corresponding to the protons at C3 and C6. The chemical shifts of the methyl and amine protons should also be observed.
-
13C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry: Will show a characteristic isotopic pattern for a molecule containing two bromine atoms.
Conclusion and Recommendations
For the synthesis of this compound, both molecular bromine and N-bromosuccinimide are effective brominating agents. However, they offer a distinct trade-off between reactivity, selectivity, and safety.
-
Molecular Bromine (Br₂) is a powerful and cost-effective reagent, but its high reactivity necessitates a protection-deprotection strategy for the initial monobromination to avoid polysubstitution. Its hazardous nature requires stringent safety precautions and specialized handling procedures.
-
N-Bromosuccinimide (NBS) is a safer and more manageable alternative, particularly for smaller-scale laboratory preparations.[13] Its milder nature often leads to higher selectivity and cleaner reactions. While the acetylation-bromination-hydrolysis sequence is well-established with Br₂, exploring the direct two-step bromination with NBS could offer a more streamlined process, though optimization of reaction conditions to control regioselectivity would be crucial.
For process development and scale-up in an industrial setting, the hazards associated with molecular bromine are a significant consideration. While the cost of NBS may be higher, the benefits in terms of worker safety, reduced need for specialized handling equipment, and potentially cleaner reaction profiles can make it the more advantageous choice. For academic and research laboratories, the ease of handling and enhanced safety make NBS the highly recommended reagent for the synthesis of this compound and other brominated anilines.
References
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- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
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- 6. Page loading... [guidechem.com]
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- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
A Comparative Guide to Purity Assessment of 2,5-Dibromo-4-methylaniline: An HPLC-Centric Approach
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic agent are built. 2,5-Dibromo-4-methylaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Even trace impurities can lead to unforeseen side reactions, altered pharmacological activity, and potential toxicity in the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard. We will explore the causality behind methodological choices, present comparative data, and provide actionable protocols grounded in authoritative standards.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in multi-step syntheses. The purity of this compound directly impacts the impurity profile of the final API. Potential impurities can arise from the synthetic route, including:
-
Isomeric Impurities: Positional isomers such as 2,6-dibromo-4-methylaniline or 3,5-dibromo-4-methylaniline.
-
Incomplete Bromination: Monobrominated precursors like 2-bromo-4-methylaniline.
-
Over-bromination: Tribrominated species.
-
Starting Materials: Residual unreacted p-toluidine.
-
Degradation Products: Formed during synthesis or storage.
Controlling these impurities is paramount, as they can be carried through subsequent synthetic steps, leading to a complex and challenging purification process for the final drug substance.
HPLC: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating and quantifying the main component from its closely related structural impurities.
The Rationale Behind a Reversed-Phase HPLC Method
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The non-polar nature of the dibrominated aromatic ring and the methyl group lends itself to strong retention on a non-polar stationary phase (like C18), while a polar mobile phase is used for elution. This approach allows for fine-tuning of the separation by modifying the mobile phase composition, a key advantage for resolving structurally similar isomers.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
System Suitability Testing (SST):
Before sample analysis, a system suitability solution (containing this compound and a known impurity, e.g., 2-bromo-4-methylaniline) is injected. The following criteria must be met:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity | Guarantees baseline separation of critical components. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (from 5 replicate injections) | Demonstrates the precision of the injection and detection system. |
This adherence to SST is a cornerstone of a trustworthy analytical procedure, as mandated by regulatory bodies like the FDA.[5]
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
A Comparative Overview of Analytical Techniques
While HPLC is the preferred method, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy. Each method offers unique advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, suitable for non-volatile and thermally labile compounds, well-established and validated methods. | Requires soluble samples, can be more time-consuming than TLC. | Routine quality control, quantitative purity determination, and stability testing. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. | High separation efficiency for volatile compounds, often coupled with Mass Spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of volatile impurities (e.g., residual solvents) and volatile derivatives. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Simple, rapid, and inexpensive. Good for reaction monitoring and qualitative impurity spotting. | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative. | Rapid in-process control, preliminary purity checks, and reaction monitoring. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures. | Structural elucidation of unknown impurities, absolute purity determination (qNMR). |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information, definitive identification when coupled with a separation technique (LC-MS, GC-MS). | Typically requires coupling with a chromatographic technique for complex mixtures, ionization can be challenging for some compounds. | Identification of unknown impurities, confirmation of impurity structures. |
Performance Comparison: HPLC vs. Alternatives
The following table presents a summary of expected performance characteristics for the analysis of this compound, based on data from analogous compounds and established analytical principles.
| Parameter | HPLC | GC (with derivatization) | TLC |
| Specificity | High (resolves isomers) | High (good separation of volatile derivatives) | Low to Moderate (risk of co-eluting spots) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | > 10% (semi-quantitative) |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not typically determined |
The Synergy of Orthogonal Techniques
For comprehensive impurity profiling, a multi-faceted approach is often necessary. While HPLC provides robust quantitative data on purity, spectroscopic techniques like NMR and MS are invaluable for structural elucidation of unknown impurities.[6][7] For instance, an unknown peak observed in an HPLC chromatogram can be isolated via preparative HPLC and subsequently analyzed by NMR and high-resolution MS to definitively determine its structure. This integrated approach provides a complete picture of the impurity profile, which is critical for regulatory submissions and ensuring product safety.
Logical Relationship of Analytical Techniques for Impurity Profiling:
Caption: Interplay of analytical techniques for a comprehensive impurity profile.
Conclusion: An Informed and Defensible Analytical Strategy
For the routine purity assessment of this compound, a validated reversed-phase HPLC method stands as the most robust, reliable, and scientifically sound choice. It delivers the high-quality quantitative data required by regulatory authorities and ensures the consistent quality of this critical intermediate. However, a truly comprehensive understanding of the impurity profile is best achieved through the judicious application of orthogonal techniques. GC-MS is essential for controlling residual solvents, while TLC offers a rapid, cost-effective tool for in-process checks. For the definitive identification and structural elucidation of unknown impurities, the powerful combination of LC-MS and NMR spectroscopy is indispensable.
By integrating these techniques within a framework of rigorous validation and system suitability, as prescribed by ICH and USP guidelines, researchers and drug developers can build a complete and defensible analytical package, ensuring the purity of this compound and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
A Comparative Guide to the Biological Activity of 2,5-Dibromo-4-methylaniline Derivatives: A Structure-Activity Analysis Based on Related Bromoanilines
An in-depth guide for researchers, scientists, and drug development professionals.
Executive Summary
The aniline scaffold is a cornerstone in medicinal chemistry, prized for its synthetic versatility and presence in a multitude of bioactive compounds. The strategic introduction of halogen atoms, particularly bromine, can significantly modulate a molecule's physicochemical properties, often enhancing lipophilicity, metabolic stability, and target engagement. This guide focuses on the 2,5-Dibromo-4-methylaniline scaffold, a promising but underexplored starting point for novel drug discovery.
While direct, comprehensive studies on a library of this compound derivatives are not prevalent in current literature, a wealth of data exists for structurally analogous bromo- and dibromoaniline compounds. This guide provides a comparative analysis of these related molecules to forecast the potential biological activities of the target scaffold. By examining structure-activity relationships (SAR) from established research, we can build a predictive framework for developing novel derivatives with potential applications in oncology, infectious diseases, and enzyme inhibition. We will delve into the experimental data of these proxy compounds, detail the methodologies required for their evaluation, and visualize the underlying biological mechanisms and workflows.
The Rationale: Why Bromoanilines?
The incorporation of bromine atoms onto an aniline ring is a deliberate strategic choice in medicinal chemistry. Bromine is a heavy halogen with a significant electron-withdrawing inductive effect and a weak electron-donating resonance effect. This duality, combined with its lipophilic nature, can lead to several advantageous outcomes:
-
Enhanced Target Binding: The bromine atom can form halogen bonds, a specific type of non-covalent interaction with protein targets, thereby increasing binding affinity and selectivity.
-
Increased Lipophilicity: This can improve membrane permeability and cellular uptake, which is crucial for reaching intracellular targets.
-
Metabolic Blocking: Placing a bulky bromine atom at a potential site of metabolism (e.g., by cytochrome P450 enzymes) can prevent metabolic deactivation and prolong the compound's half-life.[1]
The this compound scaffold places these bromine atoms at positions that flank the amine group and are ortho/meta to the methyl group, creating a unique electronic and steric profile that warrants investigation.
Comparative Analysis of Antimicrobial & Antibiofilm Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Halogenated anilines have recently emerged as a promising class of compounds with potent activity against clinically relevant bacteria, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2][3]
Supporting Experimental Data
A key study investigated the antimicrobial and antibiofilm properties of several halogenated anilines, including 3,5-dibromoaniline (3,5-DBA), which serves as an excellent structural analog for our target scaffold. The data clearly demonstrates that di-bromination confers significant antimicrobial potency.[2][3]
| Compound | Target Organism | MIC (µg/mL) | Biofilm Inhibition IC₅₀ (µg/mL) | Reference |
| 3,5-Dibromoaniline (3,5-DBA) | Uropathogenic E. coli (UPEC) | 100 | 10 | [2][3] |
| 4-Bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli (UPEC) | 200 | 10 | [2][3] |
| Gentamycin (Control) | E. coli | 1.0 - 8.0 | N/A | [4] |
Causality Behind the Activity: The potent activity of 3,5-DBA is attributed to its ability to inhibit adenylate cyclase. This enzyme is crucial for producing cyclic AMP (cAMP), a key signaling molecule that regulates the expression of numerous virulence factors in bacteria. By downregulating cAMP production, the compound effectively shuts down pathways related to biofilm formation, motility, and toxin production.[2] The presence of halogen atoms is believed to enhance binding to the enzyme through stabilizing halogen bond interactions.[2][3]
Proposed Mechanism of Action: Adenylate Cyclase Inhibition
The following diagram illustrates how bromoaniline derivatives may exert their antimicrobial and antibiofilm effects.
Caption: Proposed mechanism of antimicrobial action via adenylate cyclase inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of a test compound.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include positive control (bacteria in medium only) and negative control (medium only) wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Comparative Analysis of Anticancer Activity
The aniline scaffold is a key component of numerous kinase inhibitors and cytotoxic agents. Bromo-substituted anilines, particularly when integrated into larger heterocyclic systems, have demonstrated potent anticancer activity.[5]
Supporting Experimental Data
Derivatives of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline, which feature a bromoaniline moiety, have shown significant cytotoxic effects against various human cancer cell lines, in some cases surpassing the efficacy of the standard chemotherapeutic drug, cisplatin.[5]
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole Aniline Derivative 1 | A549 (Lung) | 1.01 | [5] |
| Benzothiazole Aniline Derivative 2 | HeLa (Cervical) | 0.96 | [5] |
| Benzothiazole Aniline Derivative 3 | MCF-7 (Breast) | 1.12 | [5] |
| Cisplatin (Control) | A549 (Lung) | 6.60 | [5] |
Causality Behind the Activity: The anticancer mechanism for many of these compounds involves the induction of apoptosis (programmed cell death).[5] They can trigger the intrinsic apoptotic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase enzymes that execute cell death. Additionally, in silico studies suggest that other bromoaniline derivatives may act as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is critical for the stability of many oncoproteins.[6][7]
Signaling Pathway: Intrinsic Apoptosis
This diagram outlines the key steps in the intrinsic apoptosis pathway, a common mechanism for anticancer compounds.
Caption: The intrinsic apoptosis pathway triggered by cellular stress.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (vehicle control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Potential as Enzyme Inhibitors
The electronic properties of substituted anilines make them attractive scaffolds for the design of enzyme inhibitors. The presence of electron-withdrawing groups, such as bromine, can increase the acidity of the amine protons and influence the molecule's ability to form hydrogen bonds or other interactions within an enzyme's active site.[8][9]
Structure-Activity Relationship Insights
-
H+/K+-ATPase Inhibition: A study on N-substituted anilines demonstrated that modifications to the aniline moiety could produce potent inhibitors of the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion.[10] This suggests that derivatives of this compound could be explored for similar activities.
-
Mitochondrial Respiration: Research on the toxicity of various substituted anilines on submitochondrial particles found a strong correlation between toxicity (i.e., inhibition of respiratory functions) and the presence of electron-withdrawing substituents.[8][9] This supports the hypothesis that the two bromine atoms in the target scaffold would likely confer significant inhibitory potential against mitochondrial enzymes or related targets.
Workflow: Screening for Enzyme Inhibition
This diagram outlines a typical workflow for screening a library of new compounds against a specific enzyme target.
Caption: A generalized workflow for identifying enzyme inhibitors.
Conclusion and Future Directions
While the biological activity of this compound derivatives has not been directly explored, a comparative analysis of structurally related bromoanilines provides a strong, scientifically-grounded rationale for their investigation. The existing data strongly suggests that this scaffold holds significant potential for the development of novel therapeutic agents.
-
Antimicrobial Potential: The potent activity of 3,5-dibromoaniline against pathogenic bacteria makes the this compound core a highly attractive starting point for new antibiotics, potentially acting via adenylate cyclase inhibition.[2][3]
-
Anticancer Potential: The proven cytotoxicity of bromoaniline-containing heterocycles against various cancer cell lines highlights the opportunity to develop new anticancer agents targeting pathways like intrinsic apoptosis or inhibiting key proteins such as HSP90.[5][6]
-
Enzyme Inhibition: The strong electron-withdrawing nature of the two bromine atoms suggests a high probability of inhibitory activity against a range of enzymes, a hypothesis supported by studies on mitochondrial function.[8][9]
Future research should focus on the synthesis of a focused library of derivatives from the this compound core, primarily through N-alkylation and N-acylation, followed by systematic screening in antimicrobial, anticancer, and enzyme inhibition assays. This approach will elucidate the structure-activity relationships specific to this scaffold and unlock its full therapeutic potential.
References
- 1. cresset-group.com [cresset-group.com]
- 2. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes [pubs.sciepub.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. researchgate.net [researchgate.net]
- 8. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,5-Dibromo-4-methylaniline
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their goals safely and efficiently. Handling potent, biologically active compounds like 2,5-Dibromo-4-methylaniline, a common building block in pharmaceutical development, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural framework grounded in the principles of chemical hygiene to ensure your protection. The foundation of this protocol is the hierarchy of controls, a system that prioritizes institutional and engineering safeguards over personal reliance.
Hazard Assessment: Understanding the Risk Profile
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling.[1] Its specific hazard profile, classified under the Globally Harmonized System (GHS), dictates the necessary protective measures. The primary risks associated with this solid compound are inhalation of dust particles, direct skin contact, and eye exposure.[2][3][4]
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation | |
| Data synthesized from multiple Safety Data Sheets (SDS).[3] |
The causality is clear: the compound's chemical structure allows it to be readily absorbed and cause systemic harm, while its physical form as a powder presents a significant respiratory threat.[1]
The Hierarchy of Controls: Your First and Best Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should never be the only one. A robust safety plan always starts with engineering and administrative controls.
Caption: The Hierarchy of Controls prioritizes systemic safety solutions.
-
Engineering Controls : All handling of this compound solid must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and vapors, protecting your breathing zone. Ensure the eyewash station and safety shower are accessible and tested.[5]
-
Administrative Controls : You must be trained on this specific Standard Operating Procedure (SOP) before beginning work. Work areas should be clearly demarcated, and access restricted during handling.
Mandatory PPE Ensemble
The following PPE is required for all tasks involving this compound, from weighing to reaction setup.
| Protection Type | Specification | Rationale and Field Insights |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness), Double-Gloved | Since the primary hazard is a solid, nitrile gloves provide excellent protection against incidental contact and dust.[2] Double-gloving is a best practice that allows for the removal of a contaminated outer glove without exposing skin. Always check gloves for degradation or punctures before use.[6] |
| Eye/Face Protection | ANSI Z87.1-rated Safety Goggles | Safety glasses are insufficient. Goggles provide a full seal around the eyes, protecting against airborne dust particles.[5] If there is any risk of splashing (e.g., when dissolving the solid), a full face shield must be worn over the goggles. |
| Body Protection | Flame-Resistant (FR) Lab Coat, Fully Fastened | A lab coat protects your skin and personal clothing from contamination.[7] It must be kept fully fastened. Non-absorbent sleeve covers can provide additional protection. |
| Personal Clothing | Long Pants and Closed-Toe Shoes | This is a baseline laboratory requirement. Skin on the legs and feet must be covered at all times. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required if handling the powder outside of a fume hood (e.g., during a large spill cleanup).[8] Use of a respirator requires prior medical clearance and fit-testing under an institutional respiratory protection program.[4] Working within a fume hood is the primary method to avoid the need for respiratory protection. |
Procedural Guidance: Donning and Doffing PPE
The order of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Personal Clothing Check : Confirm you are wearing long pants and closed-toe shoes.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Put on your lab coat and fasten it completely.
-
Goggles : Place goggles over your eyes, ensuring a snug fit.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The Contamination Control Procedure)
This sequence is designed to move from most contaminated to least contaminated.
-
Decontaminate : If possible, wipe down outer gloves with a damp towel before removal.
-
Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the now-bare hand, slide your fingers inside the cuff of the other glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat : Unfasten the lab coat. Remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Goggles : Remove goggles from the back of your head forward. Avoid touching the front surface.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 2.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Caption: The PPE doffing sequence is critical for avoiding self-contamination.
Operational and Disposal Plans
Emergency Spill Response (Small Scale)
For a small spill (<5 grams) inside a fume hood:
-
Alert : Alert personnel in the immediate area.
-
Contain : Do not allow the spill to spread.
-
PPE : Ensure you are wearing your full PPE ensemble.
-
Clean : Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[1]
-
Collect : Carefully sweep the material into a designated hazardous waste container.[2] Do not use a brush that will create dust; use damp wipes for the final cleanup.
-
Dispose : All cleanup materials are considered hazardous waste and must be disposed of accordingly.[3]
For any large spill, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]
Waste Disposal
-
Hazardous Waste : All this compound waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[2]
-
Containers : Collect waste in a clearly labeled, sealed container. Do not pour any waste down the drain.[3][7]
-
Consult : Follow all local and institutional regulations for hazardous waste disposal.
By integrating this comprehensive approach—understanding the hazards, utilizing engineering controls, and rigorously following PPE protocols—you can handle this compound with the highest degree of safety, ensuring both personal well-being and the integrity of your research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
